molecular formula C15H21NO4 B108601 2-Ethylhexyl 4-nitrobenzoate CAS No. 16397-70-9

2-Ethylhexyl 4-nitrobenzoate

Cat. No.: B108601
CAS No.: 16397-70-9
M. Wt: 279.33 g/mol
InChI Key: NPSJHQMIVNJLNN-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

The primary significance of 2-Ethylhexyl 4-nitrobenzoate (B1230335) in modern chemical science lies in its function as a crucial intermediate in the synthesis of more complex molecules. chemicalbook.com Most notably, it is a precursor in the production of Ethylhexyl Triazone, a highly effective UV filter used in sunscreen formulations to absorb ultraviolet radiation. chemicalbook.com The synthesis involves the reduction of the nitro group in 2-Ethylhexyl 4-nitrobenzoate to an amino group, forming 2-Ethylhexyl 4-aminobenzoate (B8803810), which is then further reacted. chemicalbook.comgoogle.com

Beyond its role in UV filter synthesis, this compound is also classified as a special-purpose plasticizer. lgcstandards.comresearchgate.net The nitro group enhances the molecule's polarity and can influence its stability and reactivity, making it a subject of interest for creating photoresponsive materials. The photochemical transformation of nitroaromatic compounds is an active area of research, with potential applications in developing smart coatings and polymers that respond to light. nih.gov

Furthermore, derivatives of nitrobenzoate esters are being investigated for their potential biological activities. Research into related nitrobenzoate compounds has shown promise in areas such as antimicrobial and anti-inflammatory applications. ucp.pt This suggests that while this compound is primarily used as a synthetic building block, its core structure may hold untapped potential for direct application in medicinal or materials science.

Physicochemical Properties of this compound

Property Value
CAS Number 16397-70-9
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance Light yellow oily liquid lgcstandards.com
Boiling Point 390.6±25.0 °C (Predicted) chemicalbook.com
Density 1.095±0.06 g/cm³ (Predicted) chemicalbook.com
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) chemicalbook.com

Historical Context of Nitrobenzoate Esters

The synthesis of esters, including nitrobenzoate esters, has a long history rooted in the foundational principles of organic chemistry. The Fischer-Speier esterification, first described in the late 19th century, remains a fundamental and widely practiced method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. mdpi.comiajpr.com

Historically, the preparation of various nitrobenzoate esters, such as ethyl 4-nitrobenzoate, has been documented using different catalytic systems, including sulfuric acid. google.com Over the years, research has focused on improving the efficiency and environmental footprint of these reactions. This has led to the exploration of various catalysts and reaction conditions, such as the use of polyfluoroalkanesulfonic acids, to achieve high yields under milder conditions. google.com

The reduction of the nitro group in nitrobenzoate esters to form aminobenzoates has also been a subject of extensive study. orgsyn.org Various methods, including catalytic hydrogenation and reduction with metals like tin or indium in the presence of acid, have been historically employed. orgsyn.orgorgsyn.org These reduction reactions are crucial for the synthesis of important compounds like benzocaine (B179285) (ethyl 4-aminobenzoate) and, more recently, for intermediates like 2-Ethylhexyl 4-aminobenzoate derived from this compound. orgsyn.orgscirp.org

Typical Synthesis Parameters for this compound

Parameter Conditions
Reactants p-Nitrobenzoic acid and 2-Ethylhexanol chembk.com
Catalyst p-Toluenesulfonic acid or Sulfuric acid google.comchembk.com
Reaction Temperature Reflux, typically 110-115°C google.com
Reaction Time 6-12 hours google.comchembk.com
Key Reaction Esterification

Current Research Landscape and Gaps

The current research landscape for this compound is largely driven by its application in the cosmetics industry, specifically for the synthesis of s-triazine-based UV filters. google.com Recent patents and studies focus on optimizing the synthesis process, including the esterification and subsequent reduction steps, to improve yield and purity. google.com

There is also a growing interest in the broader field of nitro-containing compounds for various applications. For instance, research on other nitrobenzoate esters has explored their potential as antimycobacterial agents. ucp.pt Studies have investigated the structure-activity relationship of these esters, revealing that features like the position of the nitro group can significantly impact their biological efficacy. ucp.pt This suggests a potential area for future investigation regarding this compound and its derivatives.

A significant gap in the current research is the limited exploration of the direct biological and material properties of this compound itself. While it is well-established as a synthetic intermediate, its own potential applications remain largely underexplored. For example, comprehensive studies on its photochemical properties, beyond its role as a precursor, could reveal novel applications in photoresponsive systems. nih.gov Furthermore, while safety data sheets provide basic toxicological information, in-depth research into its metabolic pathways and specific interactions with biological systems is lacking. lgcstandards.comepa.govresearchgate.net The Hammett linear free-energy relationship has been used to study the electronic effects on the hydrolysis of other para-substituted nitrophenyl benzoate (B1203000) esters, a similar detailed kinetic and mechanistic study on this compound is not widely reported. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSJHQMIVNJLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343664
Record name 2-Ethylhexyl 4-nitrobenzoate
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Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16397-70-9
Record name Benzoic acid, 4-nitro-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl-4-nitrobenzoate
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Record name 2-Ethylhexyl 4-nitrobenzoate
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Record name Benzoic acid, 4-nitro-, 2-ethylhexyl ester
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Synthetic Methodologies and Reaction Engineering

Established Synthetic Pathways

The primary and most well-documented method for synthesizing 2-Ethylhexyl 4-nitrobenzoate (B1230335) is through the direct esterification of 4-Nitrobenzoic acid with 2-Ethylhexanol. smolecule.com This reaction is a classic example of Fischer-Speier esterification, a fundamental process in organic chemistry where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. mdpi.comresearchgate.net

Direct Esterification of 4-Nitrobenzoic Acid with 2-Ethylhexanol

The direct esterification process involves heating a mixture of 4-Nitrobenzoic acid and 2-Ethylhexanol, typically under reflux conditions, with a suitable acid catalyst. The use of an entraining liquid, such as toluene (B28343) or xylene, is common to facilitate the removal of water formed during the reaction, thereby driving the equilibrium towards the product side. google.comgoogle.com

The choice of acid catalyst plays a crucial role in the efficiency and rate of the esterification reaction. Various homogeneous and heterogeneous acid catalysts have been employed for this purpose.

p-Toluenesulfonic acid (p-TSA) is a widely used catalyst for the synthesis of 2-Ethylhexyl 4-nitrobenzoate. smolecule.com It is an organic solid that is relatively easy to handle and is effective in catalytic amounts. researchgate.net The reaction is typically carried out under reflux. In one described method, the yield of the ester was significantly high when using p-TSA. chembk.com

Concentrated sulfuric acid is another common and potent catalyst for this esterification. google.com Its strong acidic nature effectively protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. chegg.com A patent describes a process where sulfuric acid is used as the catalyst in toluene, with the reaction mixture heated to reflux at 110-115°C for 10-12 hours. google.com Studies comparing different acid catalysts have sometimes shown sulfuric acid to yield higher conversions than p-TSA under similar conditions. researchgate.net

To overcome issues associated with the separation and recovery of homogeneous catalysts, heterogeneous supported catalysts have been developed. An example is p-toluenesulfonic acid supported on granular activated carbon. chembk.com This approach combines the catalytic activity of p-TSA with the benefits of a solid catalyst, such as ease of separation from the reaction mixture and potential for recycling. Research has shown that this type of catalyst can lead to high yields of the desired ester. chembk.com

Optimization of Reaction Parameters

The yield and efficiency of the synthesis of this compound are highly dependent on the optimization of several key reaction parameters. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

Molar Ratio: An excess of the alcohol, 2-Ethylhexanol, is often used to shift the reaction equilibrium towards the formation of the ester. A molar ratio of 1:1.2 (4-Nitrobenzoic acid to 2-Ethylhexanol) has been reported as effective. Another study utilized a significant excess of alcohol with a molar ratio of acid to alcohol of 1:2. chembk.com

Catalyst Concentration: The amount of catalyst used can significantly impact the reaction rate. For sulfuric acid, concentrations in the range of 0.5–1.0 wt% of the acid reactant have been employed. For supported p-TSA on activated carbon, a catalyst amount of 1.0% of the mass of the reactant acid was found to be optimal. chembk.com

Reaction Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent used. Temperatures ranging from 80°C to 115°C are commonly reported. google.com One procedure specifies a reflux temperature of 110°C-115°C. google.com

Reaction Time: The duration of the reaction is a critical factor in achieving high conversion. Reaction times can vary from 4 to 12 hours, depending on the specific conditions and catalyst used. google.com For instance, a reaction time of 6 hours was reported as optimal in one study. chembk.com

Data on Optimized Reaction Conditions:

ParameterValueReference
Molar Ratio (Acid:Alcohol) 1:1.2
Molar Ratio (Acid:Alcohol) 1:2 chembk.com
Sulfuric Acid Conc. (wt% of acid) 0.5–1.0%
Supported p-TSA Conc. (wt% of acid) 1.0% chembk.com
Reaction Temperature 80–110°C
Reaction Temperature 110–115°C google.com
Reaction Time 4–6 hours
Reaction Time 6 hours chembk.com
Reaction Time 10–12 hours google.com

Alternative Esterification Approaches

Transesterification represents an alternative route for the synthesis of esters. This process involves the reaction of an ester with an alcohol to produce a different ester. In the context of this compound, this could hypothetically involve the reaction of a simpler alkyl 4-nitrobenzoate, such as methyl 4-nitrobenzoate or ethyl 4-nitrobenzoate, with 2-ethylhexanol.

While direct evidence for the transesterification to produce this compound is limited in the provided search results, the principles of transesterification are well-established. Such reactions are typically equilibrium-driven and can be pushed towards the desired product by using an excess of one reactant or by removing the byproduct alcohol. google.com For instance, the synthesis of other aminobenzoate esters has been achieved through transesterification, highlighting its potential as a viable synthetic strategy. google.com

Nitration of 2-Ethylhexyl Benzoate (B1203000)

Another potential, though less direct, synthetic route to this compound is the nitration of 2-ethylhexyl benzoate. This approach would involve first synthesizing the non-nitrated ester, 2-ethylhexyl benzoate, and then introducing the nitro group onto the benzene (B151609) ring.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. google.com For similar esters like methyl benzoate, the nitration is conducted at low temperatures, generally between 5–15°C, to control the reaction and prevent the formation of byproducts. google.com It is plausible that similar conditions would be required for the nitration of 2-ethylhexyl benzoate. The reaction is highly exothermic, and careful temperature control is essential to ensure the selective formation of the desired 4-nitro isomer and to avoid runaway reactions. researchgate.net The nitration of 2-ethylhexanol to produce 2-ethylhexyl nitrate, a different compound, also emphasizes the need for low temperatures, typically below 20°C, to manage the reaction's exothermicity. google.com

Advanced Synthetic Techniques

Advanced techniques in chemical synthesis aim to improve reaction rates, yields, and environmental footprint compared to traditional methods. For esterification reactions, these can include specialized catalysts and energy-assisted methods.

Zeolites are microporous, crystalline aluminosilicates that can be used as shape-selective acid catalysts. Creating ultradispersed, nanosized zeolite particles increases the external surface area, enhancing catalytic activity by making more active sites accessible to the reactants.

Studies on the synthesis of ethyl 4-nitrobenzoate have successfully employed the hydrogen forms of various natural zeolites, including Clinoptilolite (H-CL), Mordenite (H-MOR), Heulandite-Ca (H-HEU-M), and Phillipsite (H-PHI). scirp.orgscirp.org These materials act as solid acid catalysts, providing an alternative to corrosive liquid acids like sulfuric acid. scirp.orgscirp.org In the esterification of 4-nitrobenzoic acid with ethanol (B145695), catalysts such as H-MOR and H-HEU-M were found to be particularly effective. scirp.orgresearchgate.net It is plausible that these catalysts could also facilitate the reaction between 4-nitrobenzoic acid and the bulkier 2-ethylhexanol, although reaction rates would likely be slower due to the larger size of the alcohol.

Research on the synthesis of ethyl 4-nitrobenzoate has demonstrated a clear relationship between catalyst particle size and catalytic performance. Reducing the particle size of H-CL, H-MOR, H-HEU-M, and H-PHI zeolites from the micrometric range (4.8 - 7.0 µm) to the ultradispersed or nanometric range (290 - 480 nm) leads to an increased conversion of 4-nitrobenzoic acid and a higher yield of the resulting ester. scirp.orgscirp.orgresearchgate.net This "size effect" is attributed to the larger surface-to-volume ratio of nanoparticles, which improves surface activity. researchgate.net For the synthesis of this compound, a similar enhancement in catalytic activity would be expected when transitioning from micro- to nano-sized zeolite catalysts.

Table 1: Comparison of Parent and Ultradispersed Zeolite Catalysts in the Synthesis of Ethyl 4-Nitrobenzoate (Data below is for the synthesis of Ethyl 4-nitrobenzoate and is illustrative for the principles discussed)

Catalyst Particle Size Range (nm) 4-NBA Conversion (%) Ethyl 4-nitrobenzoate Yield (%) Selectivity (%)
H-HEU-M 6000 - 6200 45-49 ~44 89.5
H-HEU-M (Ultradispersed) 350 - 400 55-59 ~57 96.5
H-MOR 6500 - 7000 45-49 ~42 86.5
H-MOR (Ultradispersed) 350 - 410 55-59 ~55 93.3
H-CL 5600 - 5800 45-49 ~31 65.0
H-CL (Ultradispersed) 300 - 325 55-59 ~55 94.1

Source: Data adapted from studies on ethyl 4-nitrobenzoate synthesis. scirp.orgresearchgate.net

The application of external energy sources like ultrasound and microwaves can dramatically accelerate chemical reactions, often leading to higher yields in shorter timeframes and under milder conditions. ajrconline.org

Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. numberanalytics.com This effect can enhance mass transfer and accelerate reaction rates. In the context of ester synthesis, ultrasound irradiation (e.g., 37 kHz, 330 W) has been shown to be effective. scirp.orgscirp.org For the synthesis of ethyl 4-nitrobenzoate, applying ultrasound alone achieved a 58% conversion of 4-nitrobenzoic acid with 93% selectivity in 2 hours. researchgate.net A synergistic effect was observed when ultrasound was combined with ultradispersed zeolite catalysts, further increasing the conversion and yield. scirp.orgresearchgate.net A similar synergistic enhancement would be anticipated for the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) uses microwave energy to heat reactants directly and efficiently through dipole rotation and ionic conduction. rasayanjournal.co.in This technique is known to dramatically reduce reaction times from hours to minutes. ajrconline.org The esterification of 4-nitrobenzoic acid with ethanol has been successfully performed using microwave irradiation (e.g., 2450 MHz, 300 W), showing results comparable to ultrasound assistance. scirp.orgscirp.org When combined with ultradispersed H-MOR and H-HEU-M catalysts, microwave heating pushed the conversion of 4-nitrobenzoic acid to 70% and the yield of ethyl 4-nitrobenzoate to 67% in just 2 hours. scirp.orgresearchgate.net This suggests that a similar microwave-assisted, zeolite-catalyzed approach could be a highly effective and rapid method for synthesizing this compound.

Table 2: Effect of Energy Assistance on the Synthesis of Ethyl 4-Nitrobenzoate (Data below is for the synthesis of Ethyl 4-nitrobenzoate and is illustrative for the principles discussed)

Method / Catalyst Reaction Time (h) 4-NBA Conversion (%) Ethyl 4-nitrobenzoate Yield (%) Selectivity (%)
Ultrasound (US) Only 2 ~58 ~54 ~93
Microwave (MW) Only 2 ~58 ~54 ~93
US + H-MOR (Ultradispersed) 2 70 67 >90
MW + H-MOR (Ultradispersed) 2 70 67 >90
US + H-HEU-M (Ultradispersed) 2 70 67 >90
MW + H-HEU-M (Ultradispersed) 2 70 67 >90

Source: Data adapted from studies on ethyl 4-nitrobenzoate synthesis. scirp.orgresearchgate.net

Energy-Assisted Synthesis

Synergistic Effects of Catalysis and Irradiation

The synthesis of esters, including this compound, can be significantly enhanced through the combined application of catalysis and irradiation, such as ultrasound or microwaves. This approach often leads to a synergistic effect, where the combined impact is greater than the sum of the individual effects of catalysis and irradiation alone. Research on the synthesis of a similar compound, ethyl 4-nitrobenzoate, has demonstrated that the simultaneous use of ultradispersed zeolite catalysts and either ultrasound or microwave irradiation results in increased catalyst activity. scirp.orgresearchgate.netscirp.org

Studies have shown that this synergistic action can lead to higher conversion rates of the starting acid and greater yields of the final ester product. For instance, in the esterification of 4-nitrobenzoic acid with ethanol, the use of specific zeolite catalysts (H-MOR and H-HEU-M) along with irradiation achieved conversion and yield rates of up to 70% and 67%, respectively. scirp.orgresearchgate.netscirp.org The irradiation is thought to enhance the reaction by mechanisms such as rapid dielectric heating in the case of microwaves and acoustic cavitation with ultrasound. researchgate.net These methods are considered more environmentally friendly due to the potential for reduced reaction times and energy consumption. scirp.orgresearchgate.net

The effectiveness of this combined approach is also linked to the physical properties of the catalyst. The use of ultradispersed zeolite crystallites (in the nanometer range) has been shown to be more effective than catalysts with larger, micrometric crystallites, indicating a size effect on the catalytic activity. scirp.orgscirp.org

Process Intensification and Scale-Up Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. epfl.ch For the production of this compound, several factors are crucial for successful scale-up from laboratory to industrial production.

Reactor Design and Operation

For the industrial synthesis of this compound, a continuous-flow reactor system is often preferred over a traditional batch reactor. Continuous processes can offer better control over reaction parameters, leading to improved safety and efficiency. researchgate.net In a typical industrial setup, 4-nitrobenzoic acid and 2-ethylhexanol are continuously fed into a reactor containing an acid catalyst. The reaction mixture is heated to the optimal temperature to drive the esterification reaction to completion.

The design of the reactor is critical. For instance, a cascade reactor has been shown to achieve high conversion of 4-nitrobenzoic acid (96%) in a much shorter time (10.5 minutes) and at a lower temperature (110-120°C) compared to a batch reactor (180°C and 3 hours). scirp.org The use of microreactors is another process intensification strategy that offers enhanced heat and mass transfer, leading to better process control and safety, particularly for potentially hazardous reactions like nitration. epfl.chresearchgate.net

Material Balance Calculations for Industrial Production

Accurate material balance calculations are fundamental for designing and operating an industrial-scale process efficiently. These calculations ensure that the correct amounts of reactants are fed into the system to achieve the desired production output while minimizing waste. For a large-scale production target, such as 20 kilotons per annum (kt/a) of a similar compound, a specific feed rate of reactants is required. An example calculation for a 20 kt/a production target indicates a required feed rate of 23.015 kmol/h, resulting in a distillate of 8.545 kmol/h and a residue of 14.47 kmol/h. These calculations are essential for managing raw material inventory, predicting product yield, and designing downstream processing units.

Parameter Value Unit
Production Target20kt/a
Feed Rate23.015kmol/h
Distillate8.545kmol/h
Residue14.47kmol/h
Data based on a production target for a similar compound.

Byproduct Management and Minimization

The primary byproduct of the esterification reaction is water, which is continuously removed to drive the reaction towards the product side. dss.go.th In industrial processes, azeotropic distillation using a solvent like toluene is a common method for water removal. dss.go.th However, other byproducts can also form, especially under uncontrolled conditions. For instance, prolonged exposure of nitro intermediates to certain conditions could potentially lead to the formation of explosive byproducts. Therefore, careful control of reaction parameters is crucial.

Minimizing byproducts is a key aspect of green chemistry and process optimization. Strategies to achieve this include optimizing the molar ratio of reactants, selecting an appropriate catalyst, and precisely controlling the reaction temperature and time. For example, using a slight excess of the alcohol (a molar ratio of 1:1.2 of acid to alcohol) can help maximize the conversion of the carboxylic acid.

Purification Methodologies

After the reaction is complete, the crude this compound must be purified to meet quality specifications. Common purification techniques for this compound include distillation and rectification.

Distillation is used to separate the product from unreacted starting materials and the solvent. For high-purity requirements, rectification , a multi-stage distillation process, is employed. Achieving a purity of over 99% may require a column with a specific number of theoretical plates and a defined reflux ratio. For example, purification of a similar ester to >99% purity required rectification with 8 theoretical plates and a reflux ratio of 0.92.

Another purification method involves extraction . For instance, unreacted 4-nitrobenzoic acid can be removed by washing the organic solution with an aqueous base, such as sodium hydroxide (B78521) (NaOH), which converts the acidic impurity into its water-soluble salt. chegg.com Following extraction, the organic layer containing the purified ester is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄). chegg.com

The choice of purification method depends on the scale of production, the required purity of the final product, and economic considerations.

Distillation Techniques

Following the esterification reaction, the crude product mixture undergoes distillation to separate the high-boiling this compound from more volatile components. Given the molecular weight of the compound, vacuum distillation is often the preferred method to prevent thermal degradation that could occur at atmospheric pressure. This technique allows for distillation at lower temperatures, preserving the integrity of the ester.

In some process variations, particularly those involving the removal of water formed during esterification, azeotropic distillation may be employed. For instance, in the synthesis of the closely related 2-ethylhexyl 4-aminobenzoate (B8803810) from the nitro-precursor, toluene is used as a solvent to facilitate the removal of water via a Dean-Stark trap, thereby driving the reaction to completion. A similar principle can be applied in the initial esterification step for this compound to enhance reaction efficiency.

Rectification for Purity Enhancement

For applications demanding high purity, simple distillation is often insufficient. Rectification, a fractional distillation process conducted in a column with multiple theoretical plates, is necessary to achieve purity levels exceeding 99%. This method allows for a more precise separation of components with close boiling points.

The design and operation of the rectification column are critical for efficient purification. Thermodynamic calculations provide the basis for optimizing these parameters to minimize energy consumption while achieving the desired separation. Key parameters for the rectification of this compound have been determined based on such calculations.

Rectification Parameters for High-Purity this compound

Parameter Value
Theoretical Plates 8
Reflux Ratio 0.92
Feed Rate 23.015 kmol/h
Top Temperature 80°C
Bottom Temperature 108°C
Actual Plates 20
Column Diameter 600 mm
Column Height 14.00 m

This data is based on thermodynamic calculations for the purification process.

These parameters are designed to effectively separate the desired ester from unreacted 2-ethylhexanol and other impurities. The use of a column with 20 actual plates provides a safety margin to ensure the theoretical requirement of 8 plates is met for efficient separation.

Other Separation Techniques

In addition to distillation and rectification, other separation techniques can be employed to further purify this compound or to remove specific types of impurities.

Liquid-Liquid Extraction: This technique is particularly useful for removing acidic impurities, such as unreacted 4-nitrobenzoic acid or the acid catalyst used in the esterification. The crude product can be washed with an aqueous basic solution, like 5% sodium bicarbonate, to neutralize and extract these acidic components into the aqueous phase.

Column Chromatography: For laboratory-scale purification or for removing specific, closely related impurities, column chromatography is a valuable tool. While specific eluent systems for this compound are not extensively detailed in readily available literature, the purification of its reduction product, 2-ethylhexyl 4-aminobenzoate, utilizes silica (B1680970) gel chromatography with an ethyl acetate/hexane eluent system. This suggests that a similar system, with adjustments to the solvent polarity, would be effective for purifying the nitro-ester.

Recrystallization: This is a common final purification step for solid compounds. For related compounds like 2-ethylhexyl 4-aminobenzoate, recrystallization from methanol (B129727) has been shown to yield high-purity white crystals. It is plausible that a similar solvent or a mixed-solvent system could be developed for the recrystallization of this compound to achieve a highly purified crystalline product.

Chemical Transformations and Derivatization Studies

Hydrolysis Reactions

The ester linkage in 2-Ethylhexyl 4-nitrobenzoate (B1230335) is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent alcohol and carboxylic acid. This process can be catalyzed by either an acid or a base. libretexts.org

Under acidic conditions, the hydrolysis of esters like 2-Ethylhexyl 4-nitrobenzoate is the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is typically performed by heating the ester with a large excess of water and a strong acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org This process is reversible, and to drive the equilibrium towards the products, a large volume of water is often employed. libretexts.orglibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. chemistrysteps.com The final deprotonation of the resulting carboxylic acid by the base makes the reaction essentially irreversible. chemistrysteps.com

The hydrolysis of this compound, whether acid or base-catalyzed, yields 4-Nitrobenzoic acid and 2-Ethylhexanol. smolecule.com These products are the result of the cleavage of the ester bond. industrialchemicals.gov.au

Reduction of the Nitro Group

The nitro group on the aromatic ring of this compound can be chemically reduced to an amino group, a transformation of significant synthetic utility.

A common and efficient method for the reduction of the nitro group is catalytic hydrogenation. commonorganicchemistry.com This process involves the use of hydrogen gas and a metal catalyst to produce 2-Ethylhexyl 4-aminobenzoate (B8803810).

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitro groups. commonorganicchemistry.comresearchgate.net The reaction is typically carried out by treating the this compound with hydrogen gas in the presence of a Pd/C catalyst. google.comorganic-chemistry.org

Detailed research findings indicate specific conditions for this transformation. For instance, the hydrogenation can be performed using 10% Pd/C (at a loading of 2% by weight of the substrate) in a methanol (B129727)/water solvent mixture (4:1 v/v) under a hydrogen pressure of 2–5 bar and at a temperature of 55–75°C. These conditions typically lead to the completion of the reaction in 2-3 hours, affording 2-Ethylhexyl 4-aminobenzoate in high yields (97–99%) with minimal nitro-containing residue (<0.5%). Another documented procedure involves placing a solution of ethylhexyl-p-nitrobenzoate in a hydrogenator with 10% Pd/C catalyst under a nitrogen atmosphere. google.com Hydrogen is then introduced at a pressure of 2 to 5 mbar, and the reaction temperature is raised from room temperature to 50-75°C for 2-3 hours. google.com

Catalytic Hydrogenation to 2-Ethylhexyl 4-aminobenzoate

Hydrogen Gas Conditions

The reduction of the nitro group in this compound to an amino group can be effectively achieved through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. A common and efficient catalyst for this transformation is palladium on carbon (Pd/C).

In a typical procedure, this compound is dissolved in a suitable solvent mixture, such as ethanol (B145695) and methanol. The reaction is conducted in a hydrogenator with a 10% wt Pd/C catalyst. The process begins under a nitrogen atmosphere at room temperature, after which hydrogen gas is introduced at a pressure of 2 to 5 mbar. The reaction temperature is then elevated to a range of 50-75°C, with 55°C being a preferred temperature, and maintained for 2-3 hours to ensure the completion of the reaction. google.com This method is a clean and effective way to produce 2-Ethylhexyl 4-aminobenzoate, the corresponding amine. google.com

Chemical Reduction Methods

Beyond catalytic hydrogenation, several chemical reduction methods are employed to convert this compound into its amino derivative. These methods utilize various metal powders in combination with different reagent systems.

Iron Powder and Ammonium (B1175870) Chloride Systems

A widely used method for the reduction of aromatic nitro compounds involves the use of iron powder in the presence of an electrolyte like ammonium chloride. google.comgoogle.com This system is effective in various solvents, including mixtures of alcohols and water. google.com

In one established process, this compound is heated to 50-55°C with ammonium chloride. Iron powder is then added portion-wise over several hours while maintaining the temperature. Afterward, the reaction temperature is increased to 70-75°C and stirred for an additional 2-3 hours. google.com Another study specifies a molar ratio of the nitro compound to reduced iron powder and ammonium chloride as 1:6.0-7.0:9-11. google.com The reaction is carried out under reflux in a mixed organic solvent like methanol-water for 16-17 hours. google.com This method, while effective, can be time-consuming. google.com

Table 1: Reaction Conditions for Iron Powder/Ammonium Chloride Reduction

ParameterValueReference
ReagentsIron Powder, Ammonium Chloride google.comgoogle.com
Molar Ratio (Substrate:Fe:NH4Cl)1 : 6.0-7.0 : 9-11 google.com
SolventToluene (B28343) or Methanol/Water google.comgoogle.com
Temperature70-75°C or Reflux google.comgoogle.com
Duration2-3 hours (after addition) or 16-17 hours google.comgoogle.com
Zinc Powder and Ammonium Chloride Systems

An alternative chemical reduction involves the use of zinc powder with ammonium chloride in an aqueous or alcoholic medium. google.comresearchgate.net This system is known to convert nitrophenols to aminophenols. researchgate.net

For the reduction of this compound, the compound is mixed with water, ethanol, and ammonium chloride at room temperature. Zinc powder is then added over an hour, and the mixture is stirred for another 1-2 hours. google.com Following the reaction, the excess zinc is filtered off. google.com This method provides a milder alternative to acid-catalyzed reductions.

Table 2: Reaction Conditions for Zinc Powder/Ammonium Chloride Reduction

ParameterValueReference
ReagentsZinc Powder, Ammonium Chloride google.com
SolventWater, Ethanol, Toluene google.com
TemperatureRoom Temperature google.com
Duration2-3 hours google.com
Zinc Powder and Hydrochloric Acid Systems

A more classical and potent reduction method is the use of zinc powder in the presence of a strong acid, such as hydrochloric acid (HCl). google.com This is a variation of the Clemmensen reduction, adapted for nitro groups.

In this procedure, zinc powder is added to a solution of this compound in a solvent like isopropyl alcohol. The mixture is cooled, and concentrated HCl is added gradually over 3-4 hours, ensuring the temperature remains below 40°C. The reaction temperature is then raised to 50-55°C and stirred for 2-3 hours to complete the reduction. google.com While this method can provide high yields of 91-93%, it generates significant zinc waste.

Table 3: Reaction Conditions for Zinc Powder/Hydrochloric Acid Reduction

ParameterValue/DescriptionReference
ReagentsZinc Powder, 36% Hydrochloric Acid google.com
Molar Ratio (Zn:Substrate)2.8:1
SolventIsopropyl Alcohol google.com
TemperatureAddition below 40°C, then 50-55°C google.com
Duration2-3 hours (at 50-55°C) google.com
Yield91-93%

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The nitro group of this compound, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. smolecule.combyjus.com In these reactions, a nucleophile attacks the carbon atom bearing the nitro group, which then acts as the leaving group.

Substitution by Amines

The nitro group can be displaced by various nucleophiles, including amines. smolecule.comevitachem.com The SNAr mechanism involves the addition of the amine nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group in the para position helps to stabilize this intermediate through resonance. byjus.com Subsequently, the nitro group is eliminated, resulting in the substituted product. While specific studies detailing the substitution of the nitro group in this compound by amines are not extensively documented in the provided context, this reaction pathway is a fundamental and anticipated reactivity pattern for nitroaromatic compounds. smolecule.com The reaction of the reduction product, 2-Ethylhexyl 4-aminobenzoate, with other molecules like cyanuric chloride to form larger structures further highlights the utility of amino-substituted benzoates in synthesis, which are accessed via the transformations of the parent nitro compound. googleapis.com

Substitution by Thiols

The nitro group of this compound facilitates nucleophilic aromatic substitution (SNAr) reactions, where it can be displaced by various nucleophiles, including thiols. smolecule.com In these reactions, a thiol, acting as the nucleophile, attacks the carbon atom to which the nitro group is attached, leading to the formation of a new carbon-sulfur bond and the displacement of the nitrite (B80452) ion. This process results in the corresponding 2-ethylhexyl 4-(alkylthio)benzoate or 2-ethylhexyl 4-(arylthio)benzoate, depending on the nature of the thiol used. The reaction is typically carried out under conditions that favor nucleophilic attack on the aromatic ring.

Mechanistic Aspects of Substitution

The substitution of the nitro group in this compound by nucleophiles like thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is distinct from SN1 or SN2 reactions, which typically occur at sp3-hybridized carbon atoms. dalalinstitute.comlibretexts.org

The SNAr mechanism involves two main steps:

Nucleophilic Attack: The nucleophile (e.g., a thiolate anion, RS-) attacks the electron-deficient aromatic ring at the carbon atom bearing the nitro group. This step is possible because the strongly electron-withdrawing nitro group polarizes the ring, making the ipso-carbon susceptible to attack. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, which in this case is the nitro group as a nitrite ion (NO2-).

The presence of the nitro group is crucial as it activates the benzene (B151609) ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex through resonance. Kinetic studies on similar 4-nitrophenyl esters have shown that the reaction generally follows a stepwise mechanism where the departure of the leaving group is the rate-determining step. koreascience.kr

Formation of Derivatives with Enhanced Reactivity or Specific Functionalities

Derivatization of this compound or its closely related analogues can lead to compounds with altered chemical properties and functionalities.

Nitrosation Chemistry of Related Aminobenzoates

While this compound itself is not directly nitrosated, its reduced form, 2-Ethylhexyl 4-aminobenzoate, can undergo nitrosation reactions. evitachem.com More specifically, studies on related tertiary amines, such as 2-ethylhexyl 4-N,N-dimethylaminobenzoate (Padimate-O), have demonstrated that nitrosation can lead to the formation of N-nitroso compounds. nih.gov

In the presence of nitrosating agents like dinitrogen trioxide (N2O3) or nitrous acid (HNO2), 2-ethylhexyl 4-N,N-dimethylaminobenzoate undergoes nitrosative dealkylation. nih.gov This unusual reaction, occurring at low temperatures, produces a mixture of products, with the major product being the N-nitrosamine, 2-ethylhexyl 4-N-methyl-N-nitrosoaminobenzoate. nih.gov A competing reaction is ring nitration, yielding alkyl 4-N,N-dimethylamino-3-nitrobenzoate. The mechanism for this rapid dealkylation may involve a radical cation route. nih.gov

Precursor CompoundNitrosating AgentMajor Product
2-Ethylhexyl 4-N,N-dimethylaminobenzoateN2O3/ether or HNO2/HOAc2-Ethylhexyl 4-N-methyl-N-nitrosoaminobenzoate

This interactive table summarizes the nitrosation reaction of a related aminobenzoate.

Photochemical Transformations and Reactive Intermediates

Upon exposure to ultraviolet light, this compound and similar nitrobenzyl compounds can undergo significant photochemical transformations, leading to the generation of highly reactive intermediates. acs.org This photoreactivity is a well-documented characteristic of compounds containing a nitro group on a benzene ring, particularly when there is an adjacent alkyl group from which a hydrogen atom can be abstracted.

The initial step in the photochemical reaction cascade is the excitation of the nitro group upon absorption of UV radiation. acs.org This is followed by an intramolecular hydrogen abstraction from the benzylic position of the 2-ethylhexyl group by the excited nitro group. This process forms a transient, biradical species that rapidly rearranges to a more stable intermediate known as an aci-nitro transient. acs.org These aci-nitro intermediates are characterized by a quinonoid structure and typically exhibit strong absorption in the visible region of the spectrum (around 400 nm). acs.orgrsc.org The rate of decay and the subsequent reaction pathway of the aci-nitro transient are influenced by factors such as the solvent and pH. acs.orgrsc.org

The aci-nitro transient is not the final product but a key intermediate in the photochemical pathway. It can undergo an irreversible cyclization reaction. acs.org This intramolecular cyclization leads to the formation of a heterocyclic system, specifically a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This intermediate can then proceed through further reactions, ultimately leading to the cleavage of the ester bond and release of the protected group, which is a hallmark of the photoreactivity of o-nitrobenzyl compounds. acs.org

Photochemical Transformation Pathway

Step Process Intermediate/Product
1 UV Light Excitation Excited State this compound
2 Intramolecular H-Abstraction Biradical Species
3 Rearrangement Aci-nitro Transient

This interactive table outlines the key steps in the photochemical transformation of this compound.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

FT-IR spectroscopy is a powerful technique for identifying the primary functional moieties within 2-Ethylhexyl 4-nitrobenzoate (B1230335), namely the aromatic nitro group and the ester carbonyl group. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of these groups.

Aromatic nitro compounds exhibit two distinct and strong absorption bands. The primary band is due to the asymmetric stretching vibration of the N-O bond, while the second is from the symmetric stretch. For aromatic compounds, these bands are typically observed in the regions of 1560-1515 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric). In the closely related compound, Methyl 4-nitrobenzoate, these characteristic peaks confirm the presence of the nitro functional group. rsc.org

The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption. For α,β-unsaturated or aromatic esters like 2-Ethylhexyl 4-nitrobenzoate, this band typically appears in the range of 1730-1715 cm⁻¹. An additional strong band, corresponding to the C-O stretching vibration, is also present in the 1300-1100 cm⁻¹ region. Analysis of analogous compounds, such as Ethyl 4-nitrobenzoate, shows a prominent C=O stretch within this expected range, confirming the ester linkage. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic Nitro (NO₂)Asymmetric Stretch1560 - 1515
Aromatic Nitro (NO₂)Symmetric Stretch1355 - 1315
Ester Carbonyl (C=O)Stretch1730 - 1715
Ester (C-O)Stretch1300 - 1100

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the nitrobenzoate moiety and the aliphatic protons of the 2-ethylhexyl chain. The aromatic region will feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded. The protons of the 2-ethylhexyl group will appear in the aliphatic region, with the methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) being the most downfield in this chain due to its deshielding effect. Data from the analogous compound Methyl 4-nitrobenzoate shows aromatic protons as a multiplet between δ 8.13-8.26 ppm. rsc.org

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (ortho to -NO₂)~8.2-8.3Doublet (d)
Aromatic (ortho to -COO)~8.1-8.2Doublet (d)
Ester Methylene (-OCH₂-)~4.2-4.3Doublet (d)
Alkyl Methine (-CH-)~1.7-1.8Multiplet (m)
Alkyl Methylenes (-CH₂-)~1.2-1.5Multiplet (m)
Alkyl Methyls (-CH₃)~0.8-1.0Triplet (t)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound is expected to show a signal for the ester carbonyl carbon in the range of δ 164-166 ppm. The aromatic carbons will appear between δ 120-155 ppm, with the carbon attached to the nitro group being the most deshielded. The carbons of the 2-ethylhexyl group will resonate in the upfield region. For comparison, the aromatic carbons in Methyl 4-nitrobenzoate have been reported at δ 123.5, 130.6, 135.4, and 150.5 ppm, and the carbonyl carbon at δ 165.1 ppm. rsc.org

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)~165
Aromatic (C-NO₂)~151
Aromatic (C-COO)~135
Aromatic (CH, ortho to -COO)~131
Aromatic (CH, ortho to -NO₂)~124
Ester Methylene (-OCH₂-)~68
Alkyl Methine (-CH-)~39
Alkyl Methylenes (-CH₂-)23 - 31
Alkyl Methyl (-CH₂CH₃)~14
Alkyl Methyl (-CHCH₃)~11

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR spectroscopy provides detailed insight into the connectivity of atoms within a molecule, proving essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex structures. For this compound, HSQC and HMBC are the most pertinent 2D NMR techniques.

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, which, in this context, are the carbon atoms. columbia.edu This technique is significantly more sensitive than traditional ¹³C NMR and is invaluable for assigning which proton signal corresponds to which carbon signal. columbia.edu In an HSQC spectrum of this compound, each cross-peak represents a direct bond between a proton and a carbon atom. This allows for the clear differentiation of the various methylene (-CH2-) and methyl (-CH3) groups within the 2-ethylhexyl chain, as well as the methine (-CH-) protons on the aromatic ring. researchgate.net An edited HSQC can further distinguish between CH/CH3 groups and CH2 groups by displaying their corresponding peaks in opposite phases. columbia.edu

Table 1: Expected HSQC Correlations for this compound Note: This table represents predicted correlations. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon Atom Proton(s) Attached Expected Correlation
Aromatic CH H on aromatic ring Yes
O-C H₂ Protons on C adjacent to ester oxygen Yes
C H(CH₂CH₃) Methine proton in ethylhexyl group Yes
Alkyl C H₂ Methylene protons in ethylhexyl chain Yes
C H₃ Methyl protons in ethylhexyl chain Yes
Quaternary Aromatic C None No Correlation

The HMBC experiment is complementary to HSQC and reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded. youtube.com For this compound, HMBC is instrumental in confirming the ester linkage. Correlations would be expected between the protons of the oxymethylene group (-OCH₂-) of the 2-ethylhexyl moiety and the carbonyl carbon of the benzoate (B1203000) group. Furthermore, correlations between the aromatic protons and the carbonyl carbon, as well as other carbons in the aromatic ring, would solidify the structure of the 4-nitrobenzoate portion of the molecule. The absence of a cross-peak does not definitively rule out a correlation, as the coupling constant can sometimes be near zero depending on the dihedral angle. columbia.edu

Table 2: Key Expected HMBC Correlations for this compound Note: This table highlights critical long-range correlations for structural confirmation.

Proton(s) Correlated Carbon(s) (2-3 bonds away) Structural Information Confirmed
Aromatic Protons (ortho to -NO₂) Carbonyl Carbon (C=O), Quaternary Carbon with -NO₂ Substitution pattern on the aromatic ring
Aromatic Protons (ortho to -COO) Carbonyl Carbon (C=O), Other aromatic carbons Substitution pattern on the aromatic ring
O-C H₂ Protons Carbonyl Carbon (C=O), Methine Carbon of ethylhexyl group Ester linkage and connectivity to the alkyl chain

Isotopic Labeling Studies (e.g., ¹⁵N NMR)

While standard ¹H and ¹³C NMR are sufficient for basic structural confirmation, isotopic labeling studies, particularly with ¹⁵N, can provide deeper insights into the electronic environment of the nitro group. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. sci-hub.se However, ¹⁴N is a quadrupolar nucleus, which often results in very broad signals, whereas the spin-1/2 ¹⁵N nucleus yields sharp lines, making it more suitable for high-resolution NMR despite its very low natural abundance (0.365%). sci-hub.sehuji.ac.il

To overcome the low sensitivity, ¹⁵N-enrichment of the 4-nitrobenzoate precursor would be necessary. A ¹⁵N NMR spectrum of labeled this compound would provide the precise chemical shift of the nitro-group nitrogen. The nitrogen chemical shift is highly sensitive to the electronic structure, substituent effects, and solvent interactions. sci-hub.se This data can be used to probe intermolecular interactions, such as hydrogen bonding involving the nitro group, and to study the effects of different substituents on the electronic properties of the aromatic ring in derivative compounds. Furthermore, ¹H-¹⁵N HMBC experiments could be performed on the labeled compound to observe long-range couplings between protons (e.g., the aromatic protons) and the ¹⁵N nucleus, further confirming assignments and providing valuable electronic information. huji.ac.il

Resolution of Spectroscopic Data Contradictions for Derivatives

When analyzing derivatives of this compound, discrepancies in spectroscopic data can arise. These contradictions in NMR chemical shifts or mass spectral fragmentation patterns may stem from unanticipated molecular conformations, solvent effects, or the presence of impurities or isomers. researchgate.netacs.org A systematic approach is required to resolve these ambiguities.

Purity Confirmation: The first step is to confirm sample purity using a high-resolution chromatographic method like GC-MS or LC-MS. The presence of isomers or impurities is a common source of confusing spectral data.

Solvent Studies: Rerunning NMR spectra in solvents of different polarity (e.g., switching from CDCl₃ to DMSO-d₆) can often resolve overlapping signals and clarify assignments, as different solvents can induce significant changes in chemical shifts, particularly for protons involved in hydrogen bonding or near polar functional groups. researchgate.net

Advanced NMR Techniques: If signal overlap or ambiguity persists, 2D NMR techniques are essential. HSQC and HMBC experiments, as described above, can definitively establish C-H and long-range C-H correlations, respectively, often resolving any structural uncertainties. youtube.com

Spiking Experiments: In cases where a particular byproduct or isomer is suspected, a "spiking" experiment can be performed. This involves adding a small amount of an authentic standard of the suspected compound to the sample and re-analyzing it. An increase in the intensity of the signal confirms the identity of the substance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern.

Gas chromatography-mass spectrometry (GC-MS) is the premier method for assessing the purity of volatile and semi-volatile compounds like this compound. jmchemsci.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, after which the mass spectrometer detects and identifies each separated component. shimadzu.com

This technique is highly effective for identifying and quantifying residual starting materials and byproducts from the Fischer esterification synthesis of the target compound. masterorganicchemistry.com A typical GC-MS analysis would utilize a capillary column (e.g., a low-bleed 5% phenyl-methylpolysiloxane phase) which separates compounds based on boiling point and polarity. The separated compounds are then ionized, typically by electron ionization (EI), and the resulting fragmentation patterns are analyzed.

Key applications include:

Purity Assessment: The purity of a this compound sample is determined by the relative area of its peak in the gas chromatogram.

Byproduct Identification: Common byproducts from the synthesis include unreacted starting materials like 4-nitrobenzoic acid and 2-ethylhexanol. The mass spectra of these compounds are unique and can be readily identified by comparison to spectral libraries. Other potential side-products from the acid-catalyzed reaction, such as the ether formed from 2-ethylhexanol, could also be detected. nih.govthermofisher.com

Table 3: Potential Byproducts in this compound Synthesis and their GC-MS Identification

Compound Potential Source Expected Retention Time (Relative to Product) Key Mass Fragments (m/z)
2-Ethylhexanol Unreacted starting material Earlier 57, 83, 43, 112
4-Nitrobenzoic acid Unreacted starting material Later (or requires derivatization) 167, 150, 121, 104
This compound Product Reference 279 (M+), 168, 150, 120, 112

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of this compound, particularly for purity assessment and identification of byproducts from its synthesis.

In a typical LC-MS analysis, the sample is dissolved in an appropriate solvent and injected into the LC system. The components of the sample are separated on a chromatographic column based on their affinity for the stationary and mobile phases. For nitroaromatic compounds like this compound, reversed-phase columns are commonly employed. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.

LC-MS offers high sensitivity and selectivity, making it ideal for detecting trace-level impurities. The choice of ionization source is critical; for a compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. The resulting mass spectrum provides the molecular weight of the compound, confirming its identity, while the chromatogram indicates its purity and the presence of any related substances. For instance, a comparison of LC-MS/MS and GC-MS for the analysis of the related compound, 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB), demonstrated that LC-MS/MS could achieve quantification limits as low as 0.02 µg/L.

A general procedure for analyzing nitroaromatics using LC-MS involves dissolving the sample in a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a weak buffer, followed by filtration or centrifugation before injection into the LC-MS system .

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional LC-MS. It utilizes columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis.

The primary advantages of UPLC-MS include:

Faster Analysis: UPLC can reduce analysis times by up to 90% compared to traditional HPLC, allowing for higher sample throughput.

Increased Resolution: The high resolution enables better separation of complex mixtures, allowing for more accurate identification and quantification of individual components.

Enhanced Sensitivity: Increased peak concentrations with reduced chromatographic dispersion lead to improved ionization efficiency in the mass spectrometer, resulting in lower detection limits.

For the analysis of this compound, a UPLC-MS method would offer a more detailed purity profile in a fraction of the time required by a standard LC-MS method. This is particularly beneficial in process monitoring and quality control environments. The enhanced sensitivity is also crucial for detecting and identifying trace impurities that might not be visible using other techniques. The selection of an appropriate column, such as a C18 stationary phase, is crucial for achieving optimal separation and peak symmetry.

ParameterLC-MSUPLC-MS
Particle Size 3-5 µm< 2 µm
Pressure LowerHigher
Analysis Time LongerShorter
Resolution GoodExcellent
Sensitivity HighVery High

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the solid-state structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. While a specific crystal structure for this compound is not publicly available, the analysis of closely related nitrobenzoate compounds illustrates the insights that can be gained from this technique.

To determine the crystal structure, a single crystal of the compound is irradiated with an X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the positions of the atoms can be determined. For example, the analysis of a related compound, 2-(4-nitrophenyl)-2-oxoethyl benzoate, revealed a relatively planar molecular structure where the two aromatic rings are inclined to each other by a small angle Current time information in Cambridgeshire, GB.vulcanchem.com. This type of information is crucial for understanding the molecule's conformation in the solid state.

In the solid state, molecules of this compound would be held together by various intermolecular forces, including hydrogen bonds. Although the 2-ethylhexyl group itself is not a strong hydrogen bond donor, weak C-H···O interactions involving the ester and nitro groups are expected to play a significant role in stabilizing the crystal lattice. In the structure of 2-(4-nitrophenyl)-2-oxoethyl benzoate, molecules are linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers Current time information in Cambridgeshire, GB.vulcanchem.com. These dimers are further linked by other C—H⋯O interactions, creating a complex network that defines the crystal packing Current time information in Cambridgeshire, GB.. Identifying these interactions is key to understanding the material's physical properties.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For instance, in the analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate, dark red spots on the dnorm surface indicated strong C—H⋯O interactions, which are crucial for the molecular packing Current time information in Cambridgeshire, GB..

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its melting point, thermal stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC) has been used to determine the melting point of this compound, which is reported to be 57°C. The same analysis indicates that the compound is thermally stable up to 180°C. Studies on the thermal decomposition of the precursor, p-nitrobenzoic acid, show a single exothermic decomposition stage between 250-400 °C, with the initial exothermic temperature being higher than its ortho and meta isomers. This suggests that the nitrobenzoate moiety has a specific thermal decomposition profile.

Thermogravimetric Analysis (TGA) would complement DSC by measuring the change in mass of the sample as it is heated. This would reveal the onset temperature of decomposition and the pattern of mass loss, providing further insights into the thermal stability and degradation mechanism of this compound.

TechniqueInformation Provided
DSC Melting point, phase transitions, heat of fusion, thermal stability
TGA Thermal stability, decomposition temperature, mass loss profile

Differential Scanning Calorimetry (DSC) for Thermal Stability Evaluation

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal stability of a compound by measuring the difference in heat flow between a sample and a reference as a function of temperature. For nitroaromatic compounds, DSC is crucial for assessing thermal hazards.

Analysis of this compound using DSC confirms its melting point and provides insights into its thermal stability. Research indicates a melting point of approximately 57°C and thermal stability up to 180°C. The thermal decomposition of related nitrobenzoic acid isomers, which are precursors in its synthesis, has been studied extensively. These studies show a single exothermic decomposition stage occurring between 250°C and 400°C. The decomposition heats (ΔH) for these precursors range from 335.61 to 542.27 J/g. As the heating rate (β) increases in DSC analysis, the onset (T₀), peak (Tₚ), and final (Tբ) temperatures of decomposition shift to higher values due to the lack of sufficient heat exchange between the substance and its surroundings.

Table 1: DSC Thermal Analysis Data for Nitrobenzoic Acid Isomers

Isomer Onset Temperature (T₀) at β = 5.0 °C/min Peak Temperature (Tₚ) at β = 5.0 °C/min Decomposition Heat (ΔH)
o-nitrobenzoic acid ~145°C ~290°C 542.27 J/g
m-nitrobenzoic acid ~155°C ~320°C 458.62 J/g
p-nitrobenzoic acid ~240°C ~330°C 335.61 J/g

Note: Data is for precursor compounds and provides context for the thermal behavior of nitroaromatic structures.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the identification and quantification of this compound. Reversed-phase HPLC (RP-HPLC) methods are commonly employed for the analysis of related nitrobenzoate compounds and their impurities.

The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector. For compounds similar to this compound, columns such as the Zorbax SB-Aq are effective. A gradient elution is often used to achieve optimal separation of the main compound from any synthesis-related impurities. The mobile phase typically consists of an aqueous buffer (e.g., 0.1% triethylamine (B128534) adjusted to a specific pH with orthophosphoric acid) and an organic solvent mixture (e.g., acetonitrile, methanol, and water). For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. Detection is commonly performed using a UV detector at a wavelength where the nitroaromatic chromophore exhibits strong absorbance, such as 205 nm.

Table 2: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

Parameter Condition
Column Zorbax SB-Aq, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid
Mobile Phase B Acetonitrile:Methanol:Water (700:200:100 v/v/v)
Gradient Program Time (min) / %B: 0/5, 5/5, 35/50, 45/90, 55/90, 60/5, 65/5
Flow Rate Typically 1.0 mL/min
Injection Volume 15 µL
Detector UV at 205 nm

Note: These conditions are for a related compound and serve as a representative method.

Sample Preparation Methodologies for Complex Matrices

Effective sample preparation is critical for accurate analysis, especially when the analyte is present in a complex matrix. The goal is to isolate and enrich the target analyte, this compound, while removing interfering substances.

Several techniques can be employed for this purpose:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two immiscible liquids. It can be used to extract this compound from aqueous samples into an organic solvent. A variation, salting-out assisted LLE (SALLE), involves adding salt to the aqueous phase to decrease the solubility of the analyte and enhance its partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a selective sample cleanup method that uses a solid sorbent to retain the analyte or interfering components. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) could be used to retain it from an aqueous matrix, after which it is eluted with an organic solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. The fiber can be exposed to the headspace above a liquid or solid sample or directly immersed in a liquid sample. It is particularly useful for trace analysis and can be directly coupled with chromatographic systems.

Chemical Derivatization: To enhance detection sensitivity, especially for LC-MS analysis, chemical derivatization may be employed. For nitroaromatic compounds, a common strategy is the reduction of the nitro group to an amino group. This can be achieved using a reducing agent like zinc dust in the presence of ammonium (B1175870) formate. The resulting amine is often more amenable to positive ion electrospray ionization, leading to significantly improved detection limits. The sample preparation would involve dissolving the sample, adding the reducing agent, allowing the reaction to proceed, and then centrifuging or filtering the solution before injection into the LC-MS system.

The choice of method depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique.

Applications in Advanced Materials and Chemical Synthesis

Intermediate in Specialty Chemical Synthesis

2-Ethylhexyl 4-nitrobenzoate (B1230335) is a significant intermediate compound in the synthesis of various specialty chemicals. Its primary role is as a precursor, which is then chemically modified to produce more complex and valuable molecules. The presence of both the ester functional group and the aromatic nitro group provides two distinct sites for chemical reactions, enhancing its versatility as a building block in multi-step synthesis.

Precursor for UV Filters in Sunscreen Formulations

A principal application of 2-Ethylhexyl 4-nitrobenzoate is its role as a key intermediate in the manufacturing of organic ultraviolet (UV) filters used in commercial sunscreen products. Specifically, it is the direct precursor to 2-Ethylhexyl 4-aminobenzoate (B8803810), which is then used in the synthesis of Ethylhexyl Triazone, a highly effective and photostable UVB filter.

The synthesis pathway involves a two-step process:

Reduction: The nitro group (-NO₂) on the this compound molecule is reduced to an amino group (-NH₂). This reaction transforms the compound into 2-Ethylhexyl 4-aminobenzoate. Common methods for this reduction include catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) or using reducing agents like iron powder in the presence of an acid or ammonium (B1175870) chloride.

Triazine Formation: The resulting 2-Ethylhexyl 4-aminobenzoate is then reacted with cyanuric chloride. In this subsequent step, three molecules of the aminobenzoate derivative are attached to a central triazine ring, forming the final Ethylhexyl Triazone molecule.

StepStarting MaterialKey ReagentsProductApplication of Product
1This compoundReducing Agent (e.g., H₂, Pd/C or Fe, NH₄Cl)2-Ethylhexyl 4-aminobenzoateIntermediate for UV Filter Synthesis
22-Ethylhexyl 4-aminobenzoateCyanuric ChlorideEthylhexyl TriazoneUVB Filter in Sunscreens
Table 1: Synthesis Pathway from this compound to Ethylhexyl Triazone.

Synthesis of Other Chemical Compounds

Beyond its established route to UV filters, this compound serves as a precursor for other chemical compounds. The most immediate derivative is its reduction product, 2-Ethylhexyl 4-aminobenzoate , which is not only an intermediate for Ethylhexyl Triazone but also has applications in organic synthesis and material science.

Additionally, this compound is classified as a special-purpose plasticizer. The nitro group, being strongly electron-withdrawing, imparts specific photochemical properties to the molecule. This has led to research into its potential use in the development of photoresponsive materials, such as smart coatings or polymers that change their properties upon exposure to light.

Role in Organic Synthesis

The chemical structure of this compound makes it a versatile reagent in broader organic synthesis, where its functional groups can be exploited to construct a variety of molecular architectures.

Utilization as a Starting Material for Active Pharmaceutical Ingredients

While direct use of this compound as a starting material for a specific Active Pharmaceutical Ingredient (API) is not prominently documented, its derivatives are noted for their pharmaceutical applications. The reduction product, 2-Ethylhexyl 4-aminobenzoate , is cited as a pharmaceutical intermediate. This positions this compound as a crucial precursor, or starting material, for obtaining these pharmaceutically relevant intermediates.

Research into related, simpler nitrobenzoate esters provides a strong precedent. For instance, ethyl 4-nitrobenzoate is a well-known semi-product in the synthesis of local anesthetics like benzocaine (B179285) (ethyl 4-aminobenzoate) and procaine. By analogy, this compound serves as the starting point for its corresponding amino derivative, which has been investigated for use in topical formulations to modulate collagen synthesis.

Function as an Electrophile in Nucleophilic Substitution Reactions

The this compound molecule contains two key electrophilic sites that are susceptible to attack by nucleophiles.

Carbonyl Carbon: The carbon atom of the ester's carbonyl group (C=O) is inherently electrophilic. It can be attacked by nucleophiles, leading to cleavage of the ester bond or transesterification reactions.

Aromatic Ring: The benzene (B151609) ring is strongly "activated" by the electron-withdrawing nitro group (-NO₂) at the para-position. This activation significantly lowers the electron density of the aromatic ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In such a reaction, a strong nucleophile can attack the ring and displace another group, typically the nitro group itself. It has been noted that the nitro group of this compound facilitates SNAr reactions, for example, with thiol nucleophiles.

Electrophilic SiteType of ReactionAttacking SpeciesPotential Outcome
Carbonyl CarbonNucleophilic Acyl SubstitutionNucleophile (e.g., alkoxide, amine)Transesterification, Amide formation
Aromatic RingNucleophilic Aromatic Substitution (SNAr)Strong Nucleophile (e.g., thiolate, alkoxide)Displacement of the nitro group
Table 2: Electrophilic Sites and Potential Nucleophilic Reactions.

Potential as an Acylating Agent

Arising from the electrophilic nature of its carbonyl carbon, this compound has the potential to function as an acylating agent. In this role, it would transfer its 4-nitrobenzoyl group to a nucleophilic molecule.

This reactivity is the basis for transesterification, an alternative method for synthesizing esters where the acyl group of one ester is transferred to a different alcohol. For example, reacting this compound with a simpler alcohol (e.g., methanol) in the presence of a catalyst could yield methyl 4-nitrobenzoate.

Furthermore, 4-nitrophenyl esters are widely used in biochemical research as substrates for enzymes like lipases and trypsin. The enzyme catalyzes the hydrolysis of the ester by attacking the carbonyl carbon, a process that involves the acylation of the enzyme's active site and the release of 4-nitrophenol. This principle highlights the inherent reactivity of the 4-nitrobenzoyl moiety as an acylating group, a function that can be extended to this compound in synthetic chemistry.

Materials Science Applications

Production of Photoresponsive Materials and Coatings

This compound is a molecule of interest in the development of photoresponsive materials due to the inherent photochemical properties of its 4-nitrobenzoate moiety. vulcanchem.com The nitro group, in particular, can impart light-sensitive characteristics to the compound. vulcanchem.com Upon exposure to light, this compound has the potential to undergo photochemical transformations, which can lead to the formation of reactive intermediates. vulcanchem.com This behavior is significant for its application in materials that change their properties in response to light. vulcanchem.com

The photochemical transformation of nitroaromatic compounds is an active area of research with potential applications in the creation of smart coatings and polymers that respond to light stimuli. While this compound is primarily recognized as a synthetic intermediate, its core structure holds potential for direct use in materials science. The incorporation of such photoactive molecules into polymer chains or coatings can lead to materials that exhibit changes in color, conformation, or other physical properties upon irradiation.

The general mechanism for the photoresponse in similar nitroaromatic compounds involves the absorption of light, leading to an excited state that can then undergo various chemical reactions. These reactions can include rearrangements or bond cleavages, which alter the molecular structure and, consequently, the macroscopic properties of the material. In the context of coatings, this could be utilized to develop surfaces with tunable wettability, adhesion, or optical properties.

Table 1: Potential Photoresponsive Applications of this compound

Application Area Potential Mechanism of Action
Smart Coatings Light-induced changes in surface properties (e.g., hydrophobicity, color).
Photoresists Photochemical transformations leading to changes in solubility for lithographic patterning.
Data Storage Reversible light-induced structural changes for optical data recording.
Controlled Release Systems Light-triggered cleavage of the ester bond to release encapsulated substances.

Influence on Crystallization Behavior and Morphology

The crystallization behavior of this compound is influenced by the presence of both the nitro group and the ester functional group, which can participate in directional intermolecular interactions. Graph set analysis of related compounds suggests that the nitro and ester groups can form directional hydrogen bonds (e.g., C=O⋯H–O), which play a crucial role in stabilizing the crystal lattice. These interactions are known to affect both the morphology and solubility of the resulting crystals.

Specifically, these directional hydrogen bonds can lead to anisotropic growth, where the crystal grows at different rates along different axes. This anisotropic growth often results in the formation of needle-like crystals. The presence of these intermolecular bonds can also lead to reduced solubility in non-polar solvents.

The final morphology of the crystals can also be influenced by the synthesis and purification methods employed. For instance, the choice of solvent during recrystallization can have a significant impact on the crystal habit. While specific experimental data on the recrystallization of this compound is not extensively detailed in the available literature, principles from related compounds suggest that a carefully selected solvent or mixed-solvent system could be used to obtain a highly purified crystalline product with a specific morphology.

Table 2: Predicted Influence of Functional Groups on Crystallization

Functional Group Type of Interaction Predicted Effect on Morphology
Nitro Group Hydrogen Bonding, Dipole-Dipole Anisotropic growth, potential for needle-like crystals
Ester Group Hydrogen Bonding, Dipole-Dipole Stabilization of crystal lattice, contribution to anisotropic growth
Ethylhexyl Group Van der Waals forces May influence packing and solubility, but less directional control than polar groups

Supramolecular Assembly and Interactions

The molecular structure of this compound allows for a variety of non-covalent interactions that can drive its supramolecular assembly. The key interactions governing the packing of molecules in the solid state are expected to be hydrogen bonding and π-π stacking interactions.

The nitro and ester groups are capable of acting as hydrogen bond acceptors, interacting with weak C-H donors from neighboring molecules. In related nitrobenzoate salts, N-H···O and O-H···O hydrogen bonds are the primary interactions that hold the ionic forms together, forming the building blocks of the supramolecular architecture. researchgate.net While this compound is not a salt, similar, albeit weaker, C-H···O interactions are anticipated to play a role in its crystal packing.

Table 3: Potential Supramolecular Interactions in this compound

Interaction Type Participating Moieties Potential Role in Supramolecular Assembly
Hydrogen Bonding Nitro group (acceptor), Ester group (acceptor), C-H groups (donor) Formation of chains or sheets, stabilization of the crystal lattice.
π-π Stacking 4-Nitrobenzoate aromatic ring Stacking of aromatic cores, contributing to the overall packing efficiency.
Van der Waals Forces Ethylhexyl chain Space-filling and contributing to the overall cohesive energy of the crystal.

Investigations into Biological Activities and Mechanisms

Antimicrobial Properties of 2-Ethylhexyl 4-nitrobenzoate (B1230335) Derivatives

Nitroaromatic compounds, including derivatives of nitrobenzoic acid, have been a subject of interest for their antimicrobial potential. nih.govnih.gov The biological activity of these molecules is often linked to the nitro group, which can undergo bioreduction within microbial cells to form reactive intermediates that are toxic to the organism. nih.gov

Research has demonstrated that esters of nitrobenzoic acid exhibit notable antimicrobial effects. A study on various 4-nitro-benzoate derivatives confirmed their efficacy as disinfecting agents against both Gram-negative (Salmonella sp.) and Gram-positive (Staphylococcus aureus) bacteria, with a minimum inhibitory concentration (MIC) of 5 x 10⁻⁴ M. nih.gov

Furthermore, nitrobenzoate esters have shown significant promise in combating Mycobacterium tuberculosis. A comprehensive study of 64 benzoate (B1203000) derivatives found that compounds with an aromatic nitro substitution were the most active. nih.gov The 3,5-dinitrobenzoate esters, in particular, were identified as the most potent, indicating that the presence and position of the nitro group are crucial for antimycobacterial activity. nih.gov This research highlights the potential of nitrobenzoate esters as prodrugs, which can be hydrolyzed by microbial esterases to release the active acid form within the target cell. nih.govnih.gov

The general mechanism for the antimicrobial action of nitro compounds involves the enzymatic reduction of the nitro group to produce nitroso and hydroxylamine (B1172632) intermediates. These reactive species can cause cellular damage, including to DNA, ultimately leading to cell death. nih.gov

Table 1: Antimicrobial Activity of Selected Nitrobenzoate Derivatives This table is representative of findings in the field and based on data for related compounds.

Compound Type Target Organism Activity Noted Reference
4-Nitro-benzoate Derivatives Salmonella sp. (Gram-negative) Disinfectant Activity (MIC: 5x10⁻⁴ M) nih.gov
4-Nitro-benzoate Derivatives Staphylococcus aureus (Gram-positive) Disinfectant Activity (MIC: 5x10⁻⁴ M) nih.gov
3,5-Dinitrobenzoate Esters Mycobacterium tuberculosis High Antitubercular Activity nih.gov

Anti-inflammatory Potential of 2-Ethylhexyl 4-nitrobenzoate Derivatives

The nitro group is a key feature in various molecules exhibiting anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory activity of this compound are not prominent, research on related nitro compounds suggests a potential for this class of molecules to modulate inflammatory pathways.

For instance, nitro-fatty acids are recognized as endogenous lipid mediators with potent anti-inflammatory and antioxidant effects. industrialchemicals.gov.au These molecules act by targeting key proteins involved in inflammatory processes. industrialchemicals.gov.au This indicates that the presence of a nitro group on a lipid-like structure can confer significant biological activity.

Phenolic compounds, which share the aromatic ring feature with nitrobenzoates, are also well-known for their anti-inflammatory activities, often linked to their antioxidant capacity. industrialchemicals.gov.au The introduction of a nitro group can significantly alter the electronic properties of an aromatic molecule, potentially influencing its interaction with biological targets in the inflammatory cascade. The diverse biological activities of nitro compounds suggest that derivatives of this compound could be explored for similar properties. abiteccorp.com

Anticancer Potential of Nitrobenzoate-Derived Compounds

The application of nitroaromatic compounds in oncology is an active area of research, with studies demonstrating their ability to inhibit cancer cell growth, migration, and induce programmed cell death.

Cell migration is a critical step in cancer metastasis. Several studies have shown that compounds structurally related to nitrobenzoates can interfere with this process.

One notable study identified a nitrobenzoate compound, 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), as a potent inhibitor of tubulin polymerization. Microtubules are essential for cell division and migration, and their disruption is a validated anticancer strategy. IMB5046 was shown to overcome multidrug resistance and inhibit the growth of human lung tumor xenografts in mouse models, highlighting the potential of the nitrobenzoate scaffold.

Similarly, nitro aspirin (NCX4040), a nitric oxide-releasing derivative, was found to inhibit the migration potential of metastatic prostate cancer cells (PC3) by disrupting the actin cytoskeleton. Other research has demonstrated that novel nitro compounds can effectively block the migration of triple-negative breast cancer cell lines.

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Nitro-containing compounds have been shown to trigger this process in various cancer cell types.

For example, anti-inflammatory nitro-fatty acids have been demonstrated to suppress the viability of colorectal cancer cells (HCT-116 and HT-29) by inducing caspase-dependent apoptosis through the intrinsic pathway. industrialchemicals.gov.au This process was linked to the generation of mitochondrial oxidative stress. industrialchemicals.gov.au

The nitro aspirin derivative, NCX4040, also induces apoptosis in prostate cancer cells through a mechanism involving hydrogen peroxide-mediated oxidative stress and mitochondrial depolarization. Studies on other classes of compounds, such as hydroxybenzoate analogues, have also shown the ability to induce apoptosis by modulating key regulatory proteins like p53, Bax, and Bcl-2. This suggests that the benzoate structure itself can be a foundation for developing pro-apoptotic agents.

Table 2: Anticancer Activities of Representative Nitro-Derived Compounds This table summarizes findings for structurally related compounds to illustrate the potential of the nitrobenzoate class.

Compound Cancer Cell Line Observed Effect Mechanism of Action Reference
IMB5046 (nitrobenzoate) Human Lung Tumor Inhibition of tumor growth Tubulin polymerization inhibitor
NCX4040 (nitro aspirin) PC3 (Prostate) Inhibition of migration, Induction of apoptosis H₂O₂-mediated oxidative stress
Nitro-Fatty Acids HCT-116, HT-29 (Colorectal) Induction of apoptosis Mitochondrial dysfunction, Intrinsic apoptotic pathway industrialchemicals.gov.au
Novel Nitro Compounds BT549, MDA-MB-231 (Breast) Inhibition of migration, Cytotoxicity Not specified

Role in Drug Delivery Systems

While this compound is not primarily used as a drug delivery vehicle, its chemical properties as a lipophilic ester suggest potential applications in this field. Lipophilic prodrugs are often designed to improve the absorption and delivery of therapeutic agents that have poor permeability. nih.gov By converting a hydrophilic drug into a more lipid-soluble ester, its ability to cross biological membranes can be significantly enhanced.

The ester linkage in a compound like this compound could be cleaved by esterase enzymes in the body to release an active molecule. This prodrug strategy is used to improve the pharmacokinetics of various drugs. Furthermore, lipophilic compounds are suitable for incorporation into lipid-based drug delivery systems, such as emulsions, microemulsions, and self-emulsifying formulations, which are designed to enhance the oral bioavailability of poorly soluble drugs. nih.gov

Interestingly, linkers based on the o-nitrobenzyl group are used in targeted drug delivery systems. These linkers are photocleavable, meaning they can be broken by applying UV light, allowing for the controlled, triggered release of a drug at a specific site. This highlights a specialized use of the nitroaromatic moiety in advanced drug delivery design.

Biotransformation and Metabolism Studies (Insights from Related Compounds)

No specific metabolism studies for this compound were identified. However, its metabolic fate can be predicted based on its structure, which contains two key functional groups: an ester and a nitroaromatic group. The biotransformation is expected to proceed via two primary pathways.

Ester Hydrolysis : Like other 2-ethylhexyl esters, this compound is expected to be hydrolyzed by esterase enzymes present in the body (e.g., in the liver, plasma, and skin). This reaction would cleave the ester bond, yielding 2-ethylhexanol and 4-nitrobenzoic acid. Further metabolism of 2-ethylhexanol can occur, while 4-nitrobenzoic acid would follow the path of other nitroaromatics.

Nitro Group Reduction : The nitro group of 4-nitrobenzoic acid (or the parent ester) is susceptible to reduction, a common metabolic pathway for nitroaromatic compounds. This biotransformation is often carried out by microbial enzymes in the gut or by mammalian enzymes like azoreductases. The reduction is a stepwise process, converting the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂), yielding 4-aminobenzoic acid. The intermediates of this reduction can be highly reactive.

The metabolism of other nitroaromatic compounds has been extensively studied, showing that the specific pathway can be influenced by the other substituents on the aromatic ring.

Phase I Biotransformation Pathways

Phase I biotransformation reactions introduce or expose functional groups, generally resulting in a small increase in hydrophilicity. For this compound, two primary Phase I pathways are plausible: hydrolysis of the ester linkage and reduction of the nitro group.

The most significant Phase I pathway for esters is hydrolysis, catalyzed by carboxylesterases. This reaction cleaves the ester bond, yielding 4-nitrobenzoic acid and 2-ethylhexanol. This metabolic route is common for many 2-ethylhexyl esters. industrialchemicals.gov.au

Another key Phase I reaction for nitroaromatic compounds is the reduction of the nitro group. This can lead to the formation of corresponding nitroso, hydroxylamino, and amino derivatives. The reduction of nitroaromatic compounds can be carried out by various enzymes, including cytochrome P450 reductase. For some nitroaromatic compounds, the bacterial flora of the gastrointestinal tract plays a significant role in nitro group reduction. nih.gov

Table 1: Potential Phase I Biotransformation Reactions of this compound

PathwayDescriptionResulting Metabolites
Ester Hydrolysis Cleavage of the ester bond.4-nitrobenzoic acid and 2-ethylhexanol
Nitro Reduction Reduction of the nitro group.2-Ethylhexyl 4-aminobenzoate (B8803810)

Phase II Metabolism Pathways (e.g., acetylation, glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. nih.govuomus.edu.iq The primary substrates for Phase II reactions of this compound would be the metabolites formed during Phase I.

The 4-nitrobenzoic acid metabolite, with its carboxylic acid group, is a prime candidate for glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), would attach a glucuronic acid moiety to the carboxyl group, forming an acyl glucuronide. drughunter.com Other potential conjugation pathways for carboxylic acids include conjugation with amino acids such as glycine.

The 2-ethylhexanol metabolite can also undergo Phase II conjugation, primarily glucuronidation of the hydroxyl group.

Identification and Characterization of Metabolites

The primary metabolites resulting from the Phase I hydrolysis of this compound are 4-nitrobenzoic acid and 2-ethylhexanol. Further metabolism of 2-ethylhexanol can occur through oxidation of the ethyl or hexyl side chains.

Should nitroreduction occur, 2-Ethylhexyl 4-aminobenzoate would be a key metabolite. This amino-substituted ester could then undergo acetylation at the amino group, a common Phase II pathway for aromatic amines.

Table 2: Identified and Potential Metabolites of this compound

Metabolite NameFormulaPathway of Formation
4-nitrobenzoic acidC₇H₅NO₄Ester Hydrolysis
2-ethylhexanolC₈H₁₈OEster Hydrolysis
2-Ethylhexyl 4-aminobenzoateC₁₅H₂₃NO₂Nitro Reduction

Role of Carboxylesterases in Ester Hydrolysis

Carboxylesterases (CEs) are a family of serine hydrolase enzymes that are ubiquitously distributed in the body, with high concentrations in the liver. nih.govwikipedia.org These enzymes are pivotal in the Phase I metabolism of a vast number of xenobiotics containing ester functional groups. nih.gov

The primary role of carboxylesterases in the metabolism of this compound is to catalyze the hydrolysis of its ester bond. nih.gov This enzymatic action results in the formation of the corresponding carboxylic acid (4-nitrobenzoic acid) and alcohol (2-ethylhexanol). nih.gov The substrate specificity of carboxylesterases can vary, with some isoforms preferentially hydrolyzing esters with small alcohol moieties and large acyl groups, and others preferring the opposite. nih.gov Human carboxylesterases, hCE1 and hCE2, are the two major forms involved in drug metabolism. nih.gov

Photobiological Mechanisms of Action

The presence of the nitro group on the benzoate ring imparts specific photochemical properties to this compound. vulcanchem.com

Interaction with Molecular Targets

Upon exposure to light, this compound can undergo photochemical transformations, which may lead to the formation of reactive intermediates. vulcanchem.com The photochemistry of nitrobenzoate esters has been a subject of study, revealing potential for various reactions upon irradiation. acs.org

While direct interactions with specific biological molecular targets have not been extensively documented for this compound itself, its significance lies in its role as a precursor in the synthesis of UV filtering agents. For instance, the reduction of the nitro group to an amino group forms 2-Ethylhexyl 4-aminobenzoate, a step towards producing compounds like Ethylhexyl Triazone, which is used in sunscreens to absorb UV radiation. The photochemical properties of the parent compound are thus foundational to the function of its derivatives as UV filters.

Environmental Behavior and Toxicological Research Mechanisms

Environmental Fate Processes

The environmental journey of 2-Ethylhexyl 4-nitrobenzoate (B1230335) is dictated by several key processes that determine its transformation, transport, and ultimate persistence in ecosystems. These processes include biodegradation, hydrolysis, photolysis, volatilization, and soil mobility.

While specific studies on the biodegradation of 2-Ethylhexyl 4-nitrobenzoate are not extensively documented, likely pathways can be inferred from research on structurally similar compounds. The degradation is expected to proceed through two primary routes: the breakdown of the ester linkage and the transformation of the nitroaromatic ring.

One probable initial step is the enzymatic hydrolysis of the ester bond by microorganisms, a common pathway for ester-containing compounds like the structurally related di(2-ethylhexyl) phthalate (B1215562) (DEHP). researchgate.net This cleavage would yield two primary metabolites: 4-nitrobenzoic acid and 2-ethylhexanol. vulcanchem.com

Following this initial separation, the two metabolites would undergo further degradation:

4-Nitrobenzoic Acid: Bacteria, such as certain species of Arthrobacter, have been shown to degrade nitrobenzoates. nih.gov The degradation can proceed via an oxidative pathway where the nitro group is removed as a nitrite (B80452) ion, followed by the formation of intermediates like salicylate (B1505791) and catechol, which are then funneled into central metabolic pathways. nih.gov

2-Ethylhexanol: This branched alcohol can be metabolized by various microorganisms, typically through oxidation pathways that convert it into corresponding acids and aldehydes, eventually leading to its incorporation into cellular biomass or complete mineralization.

An alternative, though likely slower, pathway could involve the initial reduction of the nitro group before the ester linkage is cleaved. Nitroaromatic compounds are known to be relatively resistant to degradation due to the electron-withdrawing nature of the nitro group. nih.govresearchgate.net

The ester linkage in this compound is susceptible to chemical hydrolysis, a process that can occur in both aquatic and soil environments. This abiotic reaction cleaves the molecule into its constituent alcohol and carboxylic acid. The rate of hydrolysis is significantly influenced by pH, with the reaction being catalyzed by either acidic or basic conditions. vulcanchem.com

ConditionReactantsProducts
Acid or Base CatalysisThis compound + Water4-nitrobenzoic acid + 2-ethylhexanol

This process is a key abiotic degradation pathway that contributes to the transformation of the parent compound in the environment.

The presence of the 4-nitrobenzoate moiety imparts distinct photochemical properties to the molecule, making it susceptible to degradation upon exposure to sunlight (photolysis). vulcanchem.com The nitroaromatic structure can absorb ultraviolet radiation, leading to photochemical transformations and the formation of reactive intermediates. vulcanchem.com For related UV-filtering compounds, direct photolysis is often a primary route of attenuation in sunlit surface waters. researchgate.net The photolytic process can involve the transformation of the nitro group, potentially leading to its reduction to a nitroso group or other complex reactions. scispace.com

The mobility of this compound in soil is anticipated to be limited due to its physicochemical properties, suggesting a low potential for groundwater leaching. Several factors contribute to this assessment:

Low Water Solubility: Related nitrobenzoate esters are characterized as being insoluble or sparingly soluble in water. fishersci.com This property reduces the amount of the compound that can be transported with percolating water.

Sorption to Organic Matter: The long, nonpolar 2-ethylhexyl chain is expected to have a strong affinity for the organic carbon fraction of soil and sediment. Structurally similar compounds with a 2-ethylhexyl group, such as DEHP, are known to sorb rapidly and strongly to soil particles. nih.gov

This strong sorption behavior significantly retards the compound's movement through the soil profile. However, it has been noted that compounds like DEHP may exhibit some mobility through their association with mobile colloidal particles in the soil. nih.gov

FactorInfluence on MobilityImplication for Groundwater Leaching
Water SolubilityLowReduces potential for transport in water
Sorption Potential (Koc)High (predicted)Retards movement through soil profile
Overall Mobility Low Low potential

Toxicological Mechanisms of Action (based on the compound itself or related compounds for mechanistic insights)

While specific toxicological mechanism studies on this compound are limited, potential mechanisms of action can be inferred from the known effects of nitroaromatic compounds and structurally related UV filters.

The primary toxicological concerns for this class of compounds often revolve around two areas: the general toxicity of nitroaromatics and the potential for endocrine disruption observed in related molecules.

Nitroaromatic Compound Toxicity: Nitroaromatic compounds as a class are known for their potential toxicity, which can include genotoxicity and mutagenicity. nih.gov The mechanism often involves the metabolic reduction of the nitro group within an organism to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can bind to cellular macromolecules like DNA and proteins, leading to cellular damage and adverse health effects.

Potential for Endocrine Disruption: Structurally related compounds used as UV filters have been investigated for potential endocrine-disrupting activities. For example, 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (Padimate O), which shares the 2-ethylhexyl ester portion, has been associated with potential estrogenic and anti-androgenic activities. vulcanchem.com Many UV-filtering chemicals are monitored for their potential to interfere with the body's hormonal systems. thegoodscentscompany.com Although this compound is an intermediate and not typically used as a final product in consumer applications, its structural similarity to these active compounds suggests that, should exposure occur, a potential for interaction with hormonal pathways could be a relevant area for investigation.

Genotoxicity and Mutagenicity Mechanisms (e.g., Ames assay)

The genotoxic and mutagenic potential of a chemical compound describes its ability to damage DNA and cause mutations, which can be a precursor to carcinogenesis. The Ames assay, a widely used bacterial reverse mutation test, is a primary screening tool for such effects. nih.govnelsonlabs.com While direct Ames test data for this compound is not extensively available, its potential genotoxicity can be inferred by examining its structural components: the 2-ethylhexyl ester and the 4-nitrobenzoate moiety.

The 2-ethylhexyl ester component, found in compounds like di(2-ethylhexyl) phthalate (DEHP) and other 2-ethylhexyl esters, is generally not considered to be genotoxic. industrialchemicals.gov.au The common hydrolysis product, 2-ethylhexanol (2-EH), has also tested negative for mutagenicity in available studies. industrialchemicals.gov.auepa.gov

Conversely, the 4-nitrobenzoate moiety is part of the broader class of nitroaromatic compounds, many of which are known to be mutagenic. nih.goveaht.org Their mutagenicity in the Ames test often depends on the metabolic reduction of the nitro group to a reactive hydroxylamine (B1172632) intermediate, a process carried out by nitroreductase enzymes present in the Salmonella typhymurium tester strains. nih.gov For instance, p-nitrobenzoic acid has been shown to be mutagenic in Salmonella typhymurium strains, and this activity is linked to enzymatic nitroreduction. nih.gov Studies on wastewater from nitrobenzoic acid production confirmed that the mutagenic components were largely aromatic nitro compounds. nih.gov Some nitroaromatic compounds show mutagenic activity without external metabolic activation, while others require it. nih.gov 4-Nitrobenzoic acid itself has been shown to be mutagenic in bacteria and clastogenic in Chinese hamster ovary (CHO) cells. uzh.ch

Given these characteristics, the genotoxic potential of this compound would likely be attributed to the 4-nitrobenzoate part of the molecule, contingent on its metabolic activation.

Table 1: Genotoxicity Data for Related Compounds

Compound Test System Result Reference
2-Ethylhexyl Esters In vitro and in vivo assays Not genotoxic industrialchemicals.gov.au
2-Ethylhexanol (2-EH) In vitro and in vivo studies Not genotoxic industrialchemicals.gov.auepa.gov
p-Nitrobenzoic Acid Salmonella typhymurium Mutagenic nih.gov
Nitroaromatic Compounds Ames test (S. typhimurium) Often mutagenic, especially in TA98 nih.gov
4-Nitrobenzoic Acid Bacteria Mutagenic uzh.ch

Potential for Endocrine Disruption (mechanisms, observed for related compounds)

Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal systems, leading to adverse health effects. nih.govjcpjournal.org The potential for this compound to act as an EDC can be hypothesized based on the known activities of structurally similar compounds, particularly those containing a 2-ethylhexyl group, such as di(2-ethylhexyl) phthalate (DEHP).

DEHP is a well-documented EDC known for its anti-androgenic properties. mdpi.comresearchgate.netwikipedia.org The primary mechanism of action is not direct competition for the androgen receptor by DEHP itself, but rather by its metabolites. nih.gov The primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), and further downstream metabolites are believed to be the active anti-androgenic agents. nih.govnih.gov These compounds can disrupt the male reproductive system by interfering with testosterone (B1683101) production in the fetal testes. nih.gov The mechanism involves the downregulation of genes and enzymes essential for steroidogenesis (the synthesis of steroid hormones). nih.gov

Additionally, DEHP and its metabolites can interfere with hormone signaling in other ways, such as affecting hormone transport proteins or binding to other steroid hormone receptors like the progesterone (B1679170) receptor. mdpi.combohrium.com Computational studies suggest that DEHP stereoisomers can bind to the progesterone receptor, indicating another potential pathway for endocrine disruption. bohrium.com Given that this compound shares the 2-ethylhexyl moiety, it is plausible that its metabolites could exert similar anti-androgenic or other endocrine-disrupting effects by interfering with steroid hormone synthesis and signaling pathways. mdpi.comnih.gov

Impact on Reproductive and Developmental Processes (mechanisms, observed for related compounds)

Exposure to certain chemicals during critical periods of development can lead to lasting adverse effects on reproductive health. nih.govpublish.csiro.au The potential impact of this compound on these processes is informed by studies on related compounds like DEHP and 2-ethylhexanol.

DEHP is a known reproductive and developmental toxicant in animal models. researchgate.netnih.gov Fetal exposure to DEHP can lead to a range of male reproductive tract abnormalities, collectively known as phthalate syndrome, which includes testicular atrophy and reduced sperm production. nih.gov The primary mechanism is the disruption of fetal Leydig cell function, leading to decreased testosterone production, which is critical for the normal development of the male reproductive system. nih.govnih.gov

Studies on the hydrolysis product, 2-ethylhexanol (2-EH), have shown some evidence of developmental toxicity, though it is generally considered less potent than DEHP. industrialchemicals.gov.auindustrialchemicals.gov.au In some animal studies, 2-EH caused developmental effects, but often in the presence of maternal toxicity. industrialchemicals.gov.au However, it is noted that 2-EH's metabolite, 2-ethylhexanoic acid, is a known teratogen. wikipedia.org Studies on other 2-ethylhexyl esters, such as 2-ethylhexyl stearate, did not show treatment-related developmental or teratogenic effects in rats. industrialchemicals.gov.aunih.gov

Therefore, the concern for this compound's impact on reproduction and development stems primarily from the potential anti-androgenic activity of its metabolites, similar to what is observed with DEHP. nih.gov

Organ-Specific Effects (mechanisms, observed for related compounds: gonads, liver, kidney, thyroid)

Toxicological studies of related compounds point to several organs that could be potential targets for this compound.

Gonads: The testes are a primary target for the toxicity of DEHP. nih.govclinmedjournals.org The anti-androgenic mechanism, which disrupts testosterone synthesis in Leydig cells, leads to testicular atrophy and impaired sperm production. nih.gov Additionally, studies with p-nitrobenzoic acid in rats have shown atrophy of the testis at high doses. nih.gov

Liver: The liver is a key site for the metabolism of xenobiotics. DEHP is a well-known peroxisome proliferator in rodents, leading to liver enlargement and potentially liver tumors through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.govbohrium.com This activation leads to a pleiotropic response in gene expression related to lipid metabolism. nih.gov DEHP exposure in animal models can also lead to hepatic steatosis (fatty liver) and hepatocyte necrosis. clinmedjournals.org

Kidney: Renal toxicity has been observed with DEHP exposure. In mice, DEHP can cause cystic renal tubular disease and exacerbate chronic progressive nephropathy. nih.govnih.gov These effects appear to be mediated by both PPARα-dependent and independent pathways. nih.govbohrium.com

Thyroid: Both DEHP and p-nitrobenzoic acid have been shown to affect the thyroid gland. DEHP and its metabolite MEHP can disrupt the expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis and alter thyroid hormone levels. nih.gov In studies with p-nitrobenzoic acid, hypertrophy and hyperplasia of the thyroid gland's follicular epithelium were observed in rats. nih.gov

Table 2: Summary of Organ-Specific Effects of Related Compounds

Compound Target Organ(s) Observed Effects Potential Mechanism Reference
Di(2-ethylhexyl) phthalate (DEHP) Gonads (Testis) Atrophy, decreased testosterone, impaired spermatogenesis Anti-androgenic; disruption of steroidogenesis nih.govclinmedjournals.org
Di(2-ethylhexyl) phthalate (DEHP) Liver Enlargement, peroxisome proliferation, steatosis, necrosis PPARα activation clinmedjournals.orgnih.gov
Di(2-ethylhexyl) phthalate (DEHP) Kidney Cystic tubular disease, chronic progressive nephropathy PPARα-dependent and -independent pathways nih.govnih.gov
Di(2-ethylhexyl) phthalate (DEHP) Thyroid Altered hormone levels, disruption of HPT axis genes Endocrine disruption nih.gov
p-Nitrobenzoic Acid Gonads (Testis) Atrophy Not specified nih.gov

Metabolic Interactions and Biotransformation

The biotransformation of this compound is expected to follow pathways established for similar ester and nitroaromatic compounds. The metabolic fate of a compound is critical as it can lead to either detoxification or bioactivation into more toxic metabolites. scielo.brmdpi.com

The metabolism of this compound likely begins with the hydrolysis of the ester bond by carboxylesterase enzymes, a common pathway for phthalate esters like DEHP. mdpi.comnih.govnih.gov This initial step would yield two primary metabolites: 2-ethylhexanol (2-EH) and 4-nitrobenzoic acid .

Metabolism of the 2-Ethylhexyl Moiety: Following hydrolysis, 2-ethylhexanol can be further oxidized to 2-ethylhexanoic acid. wikipedia.org The metabolites of the 2-ethylhexyl chain, particularly those derived from DEHP, are considered the primary agents responsible for its reproductive and developmental toxicity. researchgate.net

Metabolism of the 4-Nitrobenzoate Moiety: The 4-nitrobenzoic acid metabolite would likely undergo reduction of the nitro group. The bioreduction of nitroaromatic compounds is a key step in their metabolism and is often linked to their toxicity. scielo.brtandfonline.com This reduction can occur in a series of two-electron transfers, yielding nitroso and hydroxylamine intermediates, ultimately forming the corresponding amino derivative (4-aminobenzoic acid). omicsonline.org This process can be catalyzed by various enzymes, including nitroreductases found in gut microbiota and liver cells. scielo.bromicsonline.orgnih.gov The resulting amino group can then undergo further phase II conjugation reactions, such as glucuronidation or acetylation, to facilitate excretion. tandfonline.comresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of 2-Ethylhexyl 4-nitrobenzoate (B1230335). These calculations, based on the principles of quantum mechanics, can predict molecular geometries, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. While specific DFT studies on the optical properties of 2-Ethylhexyl 4-nitrobenzoate are not extensively documented in publicly available literature, the methodology is well-established for related nitroaromatic compounds. researchgate.netresearchgate.net For instance, first-principles DFT has been used to investigate the electrical and optical characteristics of materials like 2-Methylbenzimidazolium 4-nitrobenzoate 4-nitrobenzoic acid (MINB), revealing them to be semiconductor materials with notable absorption in the ultraviolet (UV) spectrum. researchgate.net

The application of DFT, particularly Time-Dependent DFT (TD-DFT), would allow for the prediction of the electronic absorption spectra of this compound. This involves calculating the excitation energies and oscillator strengths of electronic transitions, which are fundamental to understanding its interaction with light, a crucial aspect given its use as an intermediate for UV filters. chemicalbook.com The choice of functional and basis set is critical in these calculations to achieve results that correlate well with experimental data. cdnsciencepub.com

Molecular Dynamics Simulations

For this compound, MD simulations could provide valuable insights into:

Liquid State Properties: Simulating the bulk liquid to predict properties such as density and viscosity.

Interactions with other molecules: Modeling its behavior in different solvents or its interaction with other components in a mixture, which is relevant for its formulation in various applications.

Studies of Intermolecular Interactions (e.g., Hydrogen Bonding)

The intermolecular interactions of this compound are crucial in determining its physical properties such as melting point, solubility, and crystal packing. The structure combines a nitro-substituted aromatic ring with a hydrophobic 2-ethylhexyl ester group, which influences its reactivity and stability.

Computational studies on a series of nitrobenzoic acids have shown that while the expected carboxylic acid dimer persists, alternative organization of weak C-H···O interactions leads to distinct one-dimensional arrangements. researchgate.net For this compound, the presence of the nitro and ester groups allows for directional hydrogen bonds (e.g., C=O···H–C), which can stabilize crystal lattices. researchgate.net These weak intermolecular forces can significantly modify the supramolecular assembly. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. The molecule can undergo several chemical reactions, including the hydrolysis of the ester bond and the reduction of the nitro group.

DFT-based reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This allows for a theoretical prediction of which atoms are most likely to be involved in chemical reactions. For this compound, such calculations would likely identify the carbonyl carbon of the ester as an electrophilic site susceptible to nucleophilic attack (hydrolysis) and the nitro group as a site for reduction.

The mechanism of action for derivatives of this compound can involve photochemical reactions, leading to reactive intermediates. Computational modeling can help to map the potential energy surfaces for these photochemical transformations, identifying transition states and intermediate structures, thereby predicting the most likely reaction pathways.

Environmental Fate Modeling

Environmental fate modeling uses computational approaches to predict the transport, transformation, and persistence of chemicals in the environment. Nitroaromatic compounds, including nitrobenzoates, are a class of chemicals with significant industrial importance and are often environmental contaminants. researchgate.net

Models for the environmental fate of nitroaromatic compounds consider several key processes:

Biodegradation: Many nitroaromatic compounds are biodegradable by various microorganisms. researchgate.net Computational models can help predict the likelihood and rate of biodegradation based on the molecular structure.

Photolysis: The presence of the nitroaromatic chromophore suggests that photolysis could be a significant degradation pathway in surface waters. researchgate.net

Adsorption: The compound's partitioning between water and soil or sediment is critical for its transport. The adsorption of nitroaromatics to soil is influenced by factors such as the soil's organic carbon and clay content. unirioja.es Quantitative Structure-Property Relationship (QSPR) models are often used to estimate soil adsorption constants (Koc).

Table 1: Key Processes in Environmental Fate Modeling for Nitroaromatic Compounds

Process Description Relevance to this compound
Dispersion Spreading of the substance in a medium like water or air. Affects the concentration in a given location.
Volatilization The transfer of the substance from water or soil to the air. Likely to be a minor process due to its low vapor pressure.
Photolysis Degradation due to light, especially UV radiation from the sun. researchgate.net The nitroaromatic structure suggests this is a potential degradation pathway. researchgate.net
Biodegradation Breakdown by microorganisms. researchgate.net A likely fate in environments with adapted microbial communities. researchgate.net

| Adsorption | Sticking to particles of soil or sediment. unirioja.es | The hydrophobic 2-ethylhexyl group suggests a tendency to adsorb to organic matter. |

Computational Toxicology Approaches

Computational toxicology uses in silico methods to predict the potential toxicity of chemicals, reducing the need for animal testing. mdpi.com For this compound, these approaches are particularly relevant for assessing its potential health risks.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. These models correlate the structural or physicochemical properties of chemicals with their toxicological effects. mdpi.com Numerous QSAR studies have been conducted on the toxicity of nitroaromatic compounds. researchgate.netmdpi.com These models can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and aquatic toxicity. nih.gov

A Safety Data Sheet for this compound indicates that the determination of it causing prolonged or repeated exposure-related allergic reactions in certain sensitive individuals was based on QSAR modeling. capotchem.cn Furthermore, read-across approaches, where the toxicity of a substance is inferred from structurally similar compounds with known toxicity data, are also employed. For this compound, analogs like ethyl 4-aminobenzoate (B8803810) could be used in such assessments.

Table 2: Compound Names Mentioned

Compound Name
This compound
2-Methylbenzimidazolium 4-nitrobenzoate 4-nitrobenzoic acid
Benzoic acid
Nitrobenzoic acid

Future Research Directions and Translational Perspectives

Exploration of Underexplored Applications

While 2-Ethylhexyl 4-nitrobenzoate (B1230335) is primarily recognized as a precursor in the synthesis of UV filters like Ethylhexyl Triazone, its potential applications remain largely untapped. chemicalbook.com Current data suggests several promising, yet underexplored, avenues for future research.

The compound is classified as a special-purpose plasticizer and has been used in high polymer and electrophotographic photosensitive materials to enhance light stability, thermal stability, and oxidative resistance. tnjchem.com The presence of the nitro group imparts specific photochemical properties, making the molecule a candidate for the development of photoresponsive materials, such as smart coatings and polymers that react to light. vulcanchem.com

Furthermore, the broader family of nitrobenzoate esters is under investigation for various biological activities. Studies on related compounds have indicated potential antimicrobial, anti-inflammatory, and antimycobacterial properties. nih.gov This suggests that the 2-Ethylhexyl 4-nitrobenzoate scaffold could be a starting point for designing new derivatives with therapeutic potential. A significant research gap exists in the direct biological and material properties of the compound itself, warranting comprehensive studies to uncover novel applications.

Table 1: Potential Underexplored Application Areas for this compound

Application AreaRationale and Research FocusSupporting Evidence from Related Compounds
Photoresponsive MaterialsThe nitroaromatic moiety can undergo photochemical transformations, potentially for use in smart coatings, polymers, and optical data storage. vulcanchem.comPhotochemical transformations of nitroaromatic compounds are an active area of research.
Specialty PolymersUsed to increase light and thermal stability in high polymer materials. tnjchem.comEstablished use in electrophotographic photosensitive materials. tnjchem.com
Medicinal ChemistryThe nitrobenzoate core structure could be modified to develop new therapeutic agents.Related nitrobenzoate esters have shown promise as antimicrobial, anti-inflammatory, and antimycobacterial agents. nih.gov

Development of Greener Synthetic Routes and Catalytic Systems

The conventional synthesis of this compound involves direct esterification using homogeneous acid catalysts like sulfuric acid or p-Toluenesulfonic acid (p-TSA), which can present challenges in catalyst recovery and environmental disposal. Future research is increasingly focused on developing more sustainable and environmentally benign synthetic methodologies.

Promising greener alternatives include the use of heterogeneous solid acid catalysts, such as natural zeolites (e.g., H-CL, H-MOR, H-HEU-M). scirp.org These materials are more easily separated from the reaction mixture and can be recycled. researchgate.net Research on the synthesis of the related ethyl 4-nitrobenzoate has shown that using ultradispersed, nanosized zeolite particles significantly increases the catalyst's external surface area and activity. scirp.org

The efficiency of these catalytic systems can be further enhanced by synergistic use of modern energy sources. The application of ultrasound (sonochemistry) or microwave irradiation in conjunction with zeolite catalysts has been demonstrated to improve conversion rates and yields for nitrobenzoate esters. vulcanchem.comscirp.org Other innovative and cleaner approaches being explored for nitroaromatic compounds include nitration using dinitrogen pentoxide (N2O5) in inert solvents, which avoids strongly acidic media, and biocatalytic systems that offer high selectivity and reduced environmental impact. core.ac.ukcanberra-ip.com Metal-free reduction methods, for instance using diboronic acid in water to convert the nitro group to an amine, also contribute to a greener process for producing derivatives. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Nitrobenzoate Ester Synthesis

Catalytic SystemDescriptionAdvantagesReported Yield/Conversion
Homogeneous Acid Catalysts (e.g., H₂SO₄, p-TSA)Traditional method using strong liquid acids. Effective and well-established.High yields reported with p-TSA.
Heterogeneous Zeolite Catalysts (e.g., H-MOR, H-HEU-M)Solid acid catalysts providing an alternative to corrosive liquid acids. Easily recoverable, reusable, non-corrosive. researchgate.netUp to 70% conversion for ethyl 4-nitrobenzoate when combined with ultrasound/microwaves. scirp.org
BiocatalystsEnzyme-based systems for aromatic nitration. canberra-ip.comHigh regio- and stereo-selectivity, environmentally friendly, eliminates harsh by-products. canberra-ip.comData specific to this compound is not available.
Dinitrogen Pentoxide (N₂O₅)Nitrating agent in an inert solvent, avoids strong acid media. core.ac.uk"Clean" reaction, co-product can be used for further nitrations, eliminating disposal needs. core.ac.ukProceeds in good yield for various nitramines and nitrate esters. core.ac.uk

In-depth Mechanistic Studies of Biological Activities

While this compound is primarily a synthetic intermediate, its structural similarity to other biologically active benzoate (B1203000) esters warrants in-depth mechanistic studies. vulcanchem.com The direct biological properties of the compound itself are largely uninvestigated, representing a significant research gap.

Future research can draw parallels from related compounds:

Metabolic Pathways : The in vitro metabolism of the UV filter 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) has been studied using liver microsomes, identifying phase I and phase II biotransformation products. researchgate.netnih.gov Similar methodologies could be applied to this compound to elucidate its metabolic fate, identifying potential metabolites and assessing their biological activity.

Enzyme Interactions : The reduction product, 2-ethylhexyl 4-aminobenzoate (B8803810), has been linked to the regulation of collagen synthesis, specifically through the inhibition of prolyl 4-hydroxylase. evitachem.com Research into whether this compound or its metabolites can interact with key enzymatic pathways is a crucial area of study.

Hormonal Activity : Structurally similar UV filters, like Padimate O, have been associated with potential estrogenic and anti-androgenic activities. vulcanchem.com It is essential to investigate whether this compound exhibits similar endocrine-disrupting potential.

Prodrug Potential : A library of nitrobenzoate esters has been explored as potential antimycobacterial agents, designed as prodrugs that could be activated by mycobacterial esterases. nih.gov Mechanistic studies could explore if this compound can be similarly activated by specific enzymes to release a biologically active component.

Advanced Environmental Risk Assessment Methodologies

Assessing the environmental fate and potential toxicity of this compound requires a multi-faceted approach that moves beyond standard toxicological data. Future research should incorporate advanced methodologies to build a comprehensive environmental risk profile.

Biodegradation Pathway Analysis : Studies on Pseudomonas strains have shown that nitrobenzoates can act as chemoattractants, indicating that these microorganisms could be involved in the environmental degradation of such compounds. nih.gov Future assessments should include detailed studies with relevant soil and aquatic microorganisms to map out potential biodegradation pathways and identify persistent metabolites.

In Vitro and In Silico Modeling : The use of in vitro metabolism studies, for example with fish or rat liver microsomes as has been done for related UV filters, can predict biotransformation and bioaccumulation potential in different species. researchgate.netnih.gov These experimental results can be supplemented with in silico computational models to predict toxicity, persistence, and environmental mobility, allowing for a more rapid and targeted risk assessment.

Percutaneous Absorption Studies : Given that related 2-ethylhexyl esters are used in topical formulations and can be absorbed through the skin, it is crucial to assess the percutaneous absorption of this compound. vulcanchem.comresearchgate.net This is vital for evaluating potential human exposure and risk, especially if new applications in cosmetics or personal care products are considered.

Computational and Experimental Synergy in Design and Discovery

The integration of computational modeling with experimental validation offers a powerful strategy for accelerating the design and discovery of new derivatives of this compound with tailored properties. This synergistic approach has been successfully applied to similar nitrobenzoate systems.

For instance, Density Functional Theory (DFT) calculations have been used to determine the Mulliken charges on the carbonyl carbon of nitrophenyl benzoate esters. semanticscholar.org These computational results established a direct correlation with experimentally measured enzymatic hydrolysis rates, providing a deeper understanding of the reaction mechanism. semanticscholar.org Similarly, high-level composite methods like G3(MP2)//B3LYP have been employed to accurately estimate the gas-phase enthalpy of formation of methyl nitrobenzoate isomers, which were then compared with experimental data from calorimetry. researchgate.net

This synergy can be leveraged for this compound by:

Predicting Reactivity : Using computational models to predict how structural modifications (e.g., changing substituent groups) will affect the electronic properties and reactivity of the molecule.

Modeling Biological Interactions : Docking studies to simulate how new derivatives might bind to specific enzyme active sites or cellular receptors, guiding the synthesis of compounds with enhanced biological activity.

Interpreting Experimental Data : Employing theoretical calculations to explain and rationalize experimental findings, such as kinetic trends from Hammett plots or thermochemical properties. semanticscholar.org

Addressing Challenges in Spectroscopic Characterization of Derivatives

The synthesis and purification of this compound and its derivatives can present challenges in structural confirmation and purity assessment. A combination of standard and advanced spectroscopic techniques is often required to unambiguously characterize these compounds.

A primary challenge involves resolving discrepancies in spectroscopic data that may arise from impurities, solvent effects, or complex isomeric mixtures. For example, minor variations in solvent polarity can cause shifts in NMR spectra, leading to potential misinterpretation. Furthermore, the synthesis process may yield byproducts that are structurally similar to the target compound, complicating chromatographic separation and analysis.

To overcome these challenges, a multi-technique approach is essential:

NMR Spectroscopy : While standard ¹H and ¹³C NMR are fundamental, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning ambiguous peaks and confirming the precise connectivity and regiochemistry of derivatives. The use of deuterated solvents and spiking with authenticated standards can help resolve data contradictions.

Mass Spectrometry (MS) : Techniques like GC-MS, often with a polar capillary column, are effective for separating and identifying byproducts from the main compound.

Infrared (IR) Spectroscopy : FT-IR is a rapid and effective tool for confirming the presence of key functional groups, such as the characteristic vibrational bands for the nitro group (around 1520 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹).

X-ray Crystallography : For solid derivatives, single-crystal X-ray diffraction provides definitive structural elucidation and allows for the analysis of intermolecular interactions, such as hydrogen bonding, which influences the material's physical properties.

Table 3: Spectroscopic Techniques for Characterization of this compound Derivatives

TechniqueApplicationPotential Challenges & Solutions
NMR (¹H, ¹³C, 2D)Primary structure elucidation, confirmation of connectivity.Ambiguous peaks, solvent-induced shifts. Solved by 2D NMR (HSQC, HMBC) and spiking with standards.
FT-IRFunctional group identification (nitro, ester carbonyl). Overlapping bands in complex molecules.
GC-MSSeparation and identification of volatile byproducts and impurities. Co-elution of isomers. Requires optimization of column polarity (e.g., DB-5) and temperature programs.
X-ray DiffractionDefinitive 3D structure of solid derivatives, analysis of crystal packing and hydrogen bonding. Requires suitable single crystals, which can be difficult to grow.
Thermal Analysis (DSC)Confirmation of melting point and assessment of thermal stability. Impurities can broaden or shift melting points.

Q & A

Q. What is the optimal synthetic route for 2-ethylhexyl 4-nitrobenzoate in laboratory-scale production?

The direct esterification method is widely employed, involving the reaction of 4-nitrobenzoic acid with 2-ethylhexanol under acidic catalysis. Key parameters include:

  • Molar ratio : 1:1.2 (acid:alcohol) to drive esterification equilibrium.
  • Catalyst : Concentrated sulfuric acid (0.5–1.0 wt%).
  • Temperature : 80–110°C for 4–6 hours.
    Post-reaction, crude product purification requires rectification with a theoretical plate number of 8 and a reflux ratio of 0.92, yielding >99% purity .

Q. How can researchers optimize the rectification process for high-purity this compound?

Rectification parameters derived from thermodynamic calculations include:

ParameterValue
Feed rate23.015 kmol/h
Top temperature80°C
Bottom temperature108°C
Theoretical plates8
Actual plates20
Column diameter600 mm
Column height14.00 m
These values minimize energy consumption while achieving phase separation of unreacted alcohol and ester .

Q. What analytical methods are recommended for characterizing this compound?

  • Spectroscopy : FT-IR for nitro (1520 cm⁻¹) and ester (1720 cm⁻¹) functional groups.
  • Chromatography : GC-MS with a polar capillary column (e.g., DB-5) to resolve byproducts like residual 4-nitrobenzoic acid.
  • Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting point (57°C) and thermal stability up to 180°C .

Advanced Research Questions

Q. How can hydrogen-bonding interactions influence the crystallization behavior of this compound?

Graph set analysis (as per Etter’s formalism) reveals that nitro and ester groups form directional hydrogen bonds (e.g., C=O⋯H–O), stabilizing crystal lattices. These interactions affect:

  • Morphology : Needle-like crystals due to anisotropic growth.
  • Solubility : Reduced solubility in non-polar solvents due to intermolecular bonding.
    Experimental validation via X-ray diffraction and Hirshfeld surface analysis is critical .

Q. What experimental design considerations are critical for scaling up this compound synthesis?

  • Material balance : For a 20 kt/a production target, ensure a feed rate of 23.015 kmol/h with 8.545 kmol/h distillate and 14.47 kmol/h residue .
  • Heat integration : Utilize heat exchangers to recover energy from exothermic esterification (ΔH ≈ −45 kJ/mol).
  • Safety : Avoid prolonged exposure to nitro intermediates, which may form explosive byproducts under uncontrolled conditions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case study : Discrepancies in NMR chemical shifts may arise from solvent polarity or impurities. Use deuterated solvents (e.g., CDCl₃) and spiking experiments with authentic standards.
  • Advanced techniques : 2D NMR (HSQC, HMBC) to assign ambiguous peaks and confirm regiochemistry .

Q. What methodologies mitigate byproduct formation during this compound synthesis?

  • Reaction monitoring : In-line FT-IR to track nitro group conversion and ester formation.
  • Byproduct analysis : GC-MS identifies common contaminants like bis(2-ethylhexyl)phthalate (detected via SVOC analysis), requiring additional purification steps (e.g., silica gel chromatography) .

Q. How does the choice of reactor material impact this compound stability?

  • Stainless steel vs. glass-lined reactors : Acidic conditions (pH < 2) may corrode stainless steel, leaching metal ions that catalyze ester hydrolysis. Glass-lined reactors prevent contamination but require careful temperature control to avoid thermal stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.